13-Hydroxylupanine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
6809-89-8 |
|---|---|
Molecular Formula |
C15H25ClN2O2 |
Molecular Weight |
300.82 g/mol |
IUPAC Name |
(1R,2S,9R,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19;/h10-14,18H,1-9H2;1H/t10-,11-,12+,13+,14+;/m1./s1 |
InChI Key |
AYMJJTYUDBRBRA-MPNXSPFOSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]3C[C@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O.Cl |
Canonical SMILES |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O.Cl |
Related CAS |
15358-48-2 (Parent) |
Synonyms |
13-hydroxy-lupanine 13-hydroxylupanine 13-hydroxylupanine hydrochloride 13alpha-hydroxylupanine |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 13-Hydroxylupanine Hydrochloride: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the discovery and isolation of 13-hydroxylupanine (B1673957) hydrochloride, a quinolizidine (B1214090) alkaloid of significant interest for its pharmacological properties. This document details the natural sources, extraction protocols, purification methodologies, and quantitative analysis of this compound, presenting the information in a manner conducive to research and development applications.
Discovery and Natural Occurrence
13-Hydroxylupanine is a naturally occurring quinolizidine alkaloid predominantly found in various species of the Lupinus (lupin) genus, which belongs to the Fabaceae family.[1][2] First identified in these leguminous plants, it is a derivative of lupanine (B156748) and contributes to the plant's defense mechanisms.[2][3] The hydrochloride salt is a stable, water-soluble form of the alkaloid, making it suitable for pharmacological studies. The concentration of 13-hydroxylupanine can vary significantly between different Lupinus species and even between different cultivars and growing conditions.
Quantitative Analysis of 13-Hydroxylupanine in Lupinus Species
The abundance of 13-hydroxylupanine in Lupinus seeds is a critical factor for its extraction and potential commercialization. The following table summarizes the quantitative data from various studies, highlighting the variability of its content.
| Lupinus Species | Cultivar/Accession | 13-Hydroxylupanine Content (% of Total Alkaloids) | 13-Hydroxylupanine Concentration (mg/kg Dry Matter) | Reference |
| Lupinus albus | Wt95431 | 32.78% | Not specified | |
| Lupinus albus | Mean of 367 accessions | 8.23% | Not specified | |
| Lupinus angustifolius | Danja | Variable with P and K levels | ~20 - ~100 mg/kg | |
| Lupinus angustifolius | Tango | Not specified | 38.7 - 194 mg/kg | |
| Lupinus angustifolius | General | 10 - 15% | Not specified |
Experimental Protocols for Isolation and Purification
The isolation of 13-hydroxylupanine hydrochloride from its natural source involves a multi-step process encompassing extraction, purification, and salt formation.
Extraction of Total Alkaloids from Lupinus Seeds
A common and effective method for extracting quinolizidine alkaloids from plant material is the acid-base extraction technique.
Materials:
-
Dried and finely ground Lupinus seeds
-
0.5 N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Acidic Extraction: Macerate the ground Lupinus seed meal with 0.5 N HCl at room temperature with constant stirring. The acidic solution protonates the alkaloids, rendering them water-soluble.
-
Filtration: Separate the acidic extract from the solid plant material by filtration.
-
Basification: Adjust the pH of the acidic extract to an alkaline value (pH 11-12) using a strong base like NH₄OH or NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane. Repeat the extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Purification of 13-Hydroxylupanine by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Further purification of the crude alkaloid extract is necessary to isolate 13-hydroxylupanine from other co-extracted alkaloids.
Instrumentation and Conditions (General Guidance):
-
Column: A reversed-phase C18 column is typically suitable for the separation of alkaloids.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is commonly used.
-
Detection: UV detection at a wavelength where the alkaloids exhibit absorbance (e.g., 210-220 nm).
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Injection Volume: The volume of the crude extract to be injected will depend on its concentration and the capacity of the column.
Protocol:
-
Method Development: Initially, develop an analytical HPLC method to achieve good separation of 13-hydroxylupanine from other components in the crude extract.
-
Scaling Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume accordingly.
-
Fraction Collection: Collect the fractions corresponding to the elution of the 13-hydroxylupanine peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated 13-hydroxylupanine.
-
Solvent Evaporation: Evaporate the solvent from the pure fractions to obtain the isolated 1-hydroxylupanine.
Formation of this compound
To obtain the stable hydrochloride salt, the purified 13-hydroxylupanine free base is treated with hydrochloric acid.
Materials:
-
Purified 13-hydroxylupanine
-
Anhydrous diethyl ether or other suitable organic solvent
-
Hydrochloric acid solution in a non-aqueous solvent (e.g., HCl in diethyl ether or isopropanol)
Protocol:
-
Dissolution: Dissolve the purified 13-hydroxylupanine in a minimal amount of a suitable anhydrous organic solvent like diethyl ether.
-
Acidification: Slowly add a stoichiometric amount of the hydrochloric acid solution to the dissolved 13-hydroxylupanine with stirring.
-
Crystallization: The hydrochloride salt will precipitate out of the solution. The solution can be cooled to enhance crystallization.
-
Isolation and Drying: Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.
Visualizing the Experimental Workflow and Potential Biological Interactions
To provide a clearer understanding of the processes and potential biological context of 13-hydroxylupanine, the following diagrams have been generated.
While the precise signaling pathways of 13-hydroxylupanine are still under active investigation, its known effect of blocking ganglionic transmission suggests an interaction with neurotransmitter receptors.[4][5] Based on the well-documented mechanisms of the structurally similar quinolizidine alkaloid, sparteine, a logical relationship diagram can be proposed. Sparteine is known to interact with nicotinic and muscarinic acetylcholine (B1216132) receptors.
This technical guide provides a foundational understanding of the discovery and isolation of this compound. The detailed protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of natural product chemistry and drug development. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this promising alkaloid.
References
- 1. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Hydroxylupanine | C15H24N2O2 | CID 5459919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
13-Hydroxylupanine Hydrochloride: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid, a class of naturally occurring nitrogen-containing heterocyclic compounds. Found predominantly in various plant species, particularly within the Leguminosae family, this molecule has garnered interest for its diverse biological activities. This technical guide provides an in-depth overview of the natural sources of 13-Hydroxylupanine, detailed experimental protocols for its extraction and quantification, and a summary of its known biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of 13-Hydroxylupanine
13-Hydroxylupanine has been identified in a variety of plant species, with the genus Lupinus (commonly known as lupins) being the most significant source. It is also found in other genera such as Ammopiptanthus, Virgilia, and Cytisus[1][2]. The concentration of 13-Hydroxylupanine can vary considerably depending on the plant species, accession, and environmental conditions.
Quantitative Data on 13-Hydroxylupanine Content in Natural Sources
The following table summarizes the quantitative data available for the concentration of 13-Hydroxylupanine in various plant sources. This data is crucial for selecting appropriate source materials for extraction and for understanding the natural variability of this alkaloid.
| Plant Species | Plant Part | Concentration of 13-Hydroxylupanine | Reference |
| Lupinus albus (White Lupin) | Seeds | 0.10% - 32.78% of total alkaloids | [3] |
| Lupinus angustifolius (Narrow-leafed Lupin) | Seeds | 35.6% of total alkaloids (mean) | [3] |
| Lupinus albus | Seeds | ~8% of total alkaloids | [3] |
| Lupinus Cultivars | Seeds | Quantification in mg kg⁻¹ DM provided in source | [4] |
| Lupinus angustifolius | Seeds | Concentrations vary with P and K levels | [5] |
Experimental Protocols
The successful extraction, isolation, and quantification of 13-Hydroxylupanine from its natural sources are critical for further research. This section provides detailed methodologies for these key experimental procedures.
Extraction of Quinolizidine Alkaloids (including 13-Hydroxylupanine) from Plant Material
This protocol describes a common acid-base extraction method for enriching quinolizidine alkaloids from plant matrices, such as lupin seeds.
Materials:
-
Dried and powdered plant material (e.g., lupin seeds)
-
0.5 M Hydrochloric acid (HCl)
-
25% Ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
pH meter or pH indicator strips
Procedure:
-
Extraction:
-
Weigh a known amount of the powdered plant material (e.g., 10 g) and place it in a suitable flask.
-
Add a sufficient volume of methanol to completely cover the material (e.g., 100 mL).
-
Stir or shake the mixture for a specified period (e.g., 24 hours) at room temperature.
-
Separate the methanol extract from the solid plant material by filtration or centrifugation.
-
Repeat the extraction process with fresh methanol at least two more times to ensure complete extraction.
-
Combine all the methanol extracts.
-
-
Acid-Base Partitioning:
-
Evaporate the combined methanol extracts to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 20 mL of 0.5 M HCl. This step protonates the alkaloids, making them soluble in the aqueous acidic solution.
-
Wash the acidic solution with 20 mL of dichloromethane three times to remove neutral and acidic impurities. Discard the organic (dichloromethane) layers.
-
Adjust the pH of the aqueous layer to approximately 11-12 with 25% ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the alkaloids from the basified aqueous solution with 20 mL of dichloromethane three times.
-
Combine the organic layers containing the alkaloids.
-
-
Final Preparation:
-
Dry the combined dichloromethane extracts over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the dichloromethane to dryness under reduced pressure to obtain the crude alkaloid extract.
-
Solid-Phase Extraction (SPE) for Sample Clean-up
For more refined purification, particularly before chromatographic analysis, Solid-Phase Extraction (SPE) can be employed.
Materials:
-
Crude alkaloid extract
-
C18 SPE cartridges
-
Methanol
-
Deionized water
Procedure:
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a small volume of the mobile phase to be used for the subsequent analysis (e.g., 1 mL of methanol/water mixture).
-
Load the dissolved sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
-
Elution:
-
Elute the retained alkaloids with 5 mL of methanol.
-
Collect the eluate.
-
-
Concentration:
-
Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for analysis (e.g., methanol or the initial mobile phase of the HPLC).
-
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective method for the quantification of 13-Hydroxylupanine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for 13-Hydroxylupanine and an internal standard should be determined and optimized. For 13-Hydroxylupanine (C₁₅H₂₄N₂O₂), the precursor ion would be [M+H]⁺ at m/z 265.2. Product ions would be determined by fragmentation experiments.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of a certified reference standard of 13-Hydroxylupanine hydrochloride in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare an internal standard solution at a constant concentration.
-
-
Sample Preparation:
-
Prepare the sample extract as described in the extraction and SPE protocols.
-
Add a known amount of the internal standard to the final extract before analysis.
-
-
Analysis:
-
Inject the calibration standards and the samples into the HPLC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 13-Hydroxylupanine in the samples by interpolating their peak area ratios on the calibration curve.
-
Biological Activities and Potential Signaling Pathways
13-Hydroxylupanine exhibits a range of biological activities, although the specific molecular signaling pathways are not yet fully elucidated for all its effects.
Ganglionic Blockade
13-Hydroxylupanine is known to block ganglionic transmission[3][6][7]. This action is characteristic of ganglionic blockers, which interfere with the transmission of nerve impulses in the autonomic ganglia. The general mechanism for this class of compounds involves the inhibition of nicotinic acetylcholine (B1216132) receptors on postganglionic neurons.
Figure 1: Proposed mechanism of ganglionic blockade by 13-Hydroxylupanine.
Effects on Cardiac and Uterine Muscle
Studies have shown that 13-Hydroxylupanine can decrease cardiac contractility and cause contraction of uterine smooth muscle[3][6][7]. The precise molecular pathways underlying these effects are not well-defined but are likely related to its influence on ion channels or receptor signaling in these muscle tissues.
Antifungal Activity
13-Hydroxylupanine has demonstrated antifungal properties, notably against phytopathogens like Fusarium oxysporum[8]. While the specific mechanism of action has not been fully elucidated, the antifungal activity of quinolizidine alkaloids is often attributed to their ability to disrupt the fungal cell wall or cell membrane, leading to cell lysis and death.
Figure 2: Potential antifungal mechanisms of action for 13-Hydroxylupanine.
Conclusion
13-Hydroxylupanine is a readily available quinolizidine alkaloid found in several plant genera, most notably Lupinus. This guide has provided a comprehensive overview of its natural sources, with quantitative data to aid in source selection. Detailed protocols for its extraction, purification, and quantification using modern analytical techniques have been presented to facilitate further research. While its biological activities, including ganglionic blockade and antifungal effects, are recognized, further investigation is required to fully elucidate the underlying molecular signaling pathways. The information compiled in this technical guide is intended to provide a solid foundation for scientists and researchers to explore the full potential of 13-Hydroxylupanine in various fields of study, from phytochemistry to novel drug discovery.
References
- 1. The interaction with fungal cell wall polysaccharides determines the salt tolerance of antifungal plant defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cenmed.com [cenmed.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Compounds active against cell walls of medically important fungi - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 13-Hydroxylupanine Hydrochloride in Lupinus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolizidine (B1214090) alkaloids (QAs), a class of nitrogen-containing secondary metabolites, are characteristic compounds of the genus Lupinus. Among these, 13-hydroxylupanine (B1673957) holds significant interest due to its potential pharmacological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of 13-hydroxylupanine in Lupinus species. It details the enzymatic steps, from the initial precursor L-lysine to the final hydroxylated product, and presents key quantitative data and experimental protocols for the analysis of the involved metabolites and enzymes. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.
Introduction
The genus Lupinus (lupins) is well-known for producing a diverse array of quinolizidine alkaloids (QAs). These compounds are synthesized as a defense mechanism against herbivores and pathogens[1]. 13-Hydroxylupanine is a prominent tetracyclic QA found in many Lupinus species, and its hydrochloride salt is often isolated for research purposes. Understanding the biosynthesis of this complex molecule is crucial for metabolic engineering efforts aimed at enhancing its production or for the development of novel pharmaceuticals. This guide delineates the core biosynthetic pathway, summarizes relevant quantitative data, and provides detailed experimental methodologies.
The Biosynthetic Pathway of 13-Hydroxylupanine
The biosynthesis of 13-hydroxylupanine originates from the amino acid L-lysine and proceeds through a series of enzymatic reactions to form the tetracyclic QA scaffold, which is subsequently modified. The pathway can be broadly divided into three main stages:
-
Formation of Cadaverine (B124047): The pathway is initiated by the decarboxylation of L-lysine.
-
Synthesis of the Quinolizidine Skeleton: Cadaverine is converted into the foundational tetracyclic structure of lupanine (B156748).
-
Hydroxylation and Esterification: Lupanine undergoes hydroxylation to form 13-hydroxylupanine, which can be further esterified.
The key enzymes involved in this pathway are Lysine (B10760008) Decarboxylase (LDC), Copper Amine Oxidase (CuAO), and various acyltransferases, including tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT).
Pathway Diagram
Quantitative Data
The concentration of 13-hydroxylupanine and other quinolizidine alkaloids can vary significantly between different Lupinus species and even between different accessions of the same species. The activity of the biosynthetic enzymes also shows considerable variation.
Alkaloid Content in Lupinus Seeds
The following table summarizes the quantitative analysis of major quinolizidine alkaloids, including lupanine and 13-hydroxylupanine, in the seeds of various Lupinus species.
| Lupinus Species | Lupanine (% of total alkaloids) | 13-Hydroxylupanine (% of total alkaloids) | Angustifoline (% of total alkaloids) | Other Major Alkaloids | Total Alkaloid Content (% of seed dry weight) | Reference |
| L. albus | 28.22–94.49 | 0.10–32.78 | 0.24–12.14 | Multiflorine, Albine | 0.02–12.73 | [2] |
| L. angustifolius | ~46.4 | ~35.6 | ~15.5 | Isolupanine | 0.0005–2.88 | [2] |
| L. mutabilis | Major | Major | - | Sparteine, 3β,13α-dihydroxylupanine | High | [1] |
Enzyme Kinetic Parameters
Detailed kinetic studies on all enzymes in the 13-hydroxylupanine biosynthesis pathway from Lupinus are not exhaustively available. However, some key enzymes have been characterized.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Reference |
| Lysine/Ornithine Decarboxylase (L/ODC) | Lupinus angustifolius | L-Lysine | 2.10 | 1.18 | 7.5 | [3] |
| Lysine/Ornithine Decarboxylase (L/ODC) | Lupinus angustifolius | L-Ornithine | 1.05 | 0.73 | 7.5 | [3] |
| Tigloyl-CoA:13-hydroxylupanine O-tigloyltransferase (HMT/HLT) | Lupinus albus | 13-hydroxylupanine | 0.018 | N/A | 7.0-8.0 | [4] |
| Tigloyl-CoA:13-hydroxylupanine O-tigloyltransferase (HMT/HLT) | Lupinus albus | Tigloyl-CoA | 0.140 | N/A | 7.0-8.0 | [4] |
Note: N/A indicates that the data was not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and enzymatic assays relevant to the 13-hydroxylupanine biosynthesis pathway.
Extraction of Quinolizidine Alkaloids from Lupinus Seeds
This protocol describes a standard acid-base extraction method for the isolation of QAs from plant material.
Materials:
-
Dried and finely ground Lupinus seeds
-
0.5 M Hydrochloric acid (HCl)
-
Dichloromethane (CH2Cl2)
-
25% Ammonium hydroxide (B78521) (NH4OH)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Weigh 1 g of powdered seed material into a centrifuge tube.
-
Add 10 mL of 0.5 M HCl and vortex thoroughly.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes and collect the acidic supernatant.
-
Repeat the extraction of the pellet twice more with 10 mL of 0.5 M HCl.
-
Combine the acidic supernatants and wash three times with 20 mL of CH2Cl2 to remove neutral and acidic impurities. Discard the organic layers.
-
Adjust the pH of the aqueous phase to 11-12 with 25% NH4OH.
-
Extract the alkaloids from the basified aqueous phase three times with 20 mL of CH2Cl2.
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and evaporate to dryness under reduced pressure.
-
Reconstitute the dried alkaloid extract in a suitable solvent for analysis (e.g., methanol (B129727) or dichloromethane).
Quantitative Analysis of 13-Hydroxylupanine by GC-MS
This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method for the separation and quantification of 13-hydroxylupanine and other QAs.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MSD).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 120°C for 2 minutes, then ramp to 300°C at a rate of 6°C/min, and hold at 300°C for 10 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-550.
Quantification:
Quantification is typically performed by creating a calibration curve using a certified reference standard of 13-hydroxylupanine. An internal standard, such as sparteine, can be used to improve accuracy and precision.
Enzyme Assay for Lysine Decarboxylase (LDC)
This assay measures the activity of LDC by quantifying the production of cadaverine from lysine.
Materials:
-
Plant protein extract
-
1 M Potassium phosphate (B84403) buffer (pH 7.5)
-
100 mM L-lysine solution
-
10 mM Pyridoxal-5'-phosphate (PLP)
-
O-phthaldialdehyde (OPA) reagent
-
Cadaverine standard solutions
-
Spectrofluorometer
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM L-lysine, and 0.1 mM PLP.
-
Initiate the reaction by adding the plant protein extract.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of 0.5 M HCl.
-
To quantify the cadaverine produced, derivatize an aliquot of the reaction mixture with OPA reagent.
-
Measure the fluorescence of the OPA-cadaverine adduct using a spectrofluorometer with excitation at 340 nm and emission at 455 nm.
-
Calculate the amount of cadaverine produced by comparing the fluorescence to a standard curve prepared with known concentrations of cadaverine.
-
Enzyme activity is typically expressed as nmol of cadaverine produced per minute per mg of protein.
Visualizations of Workflows and Relationships
Experimental Workflow for QA Analysis
Logical Relationship of Key Enzymes
Conclusion and Future Perspectives
The biosynthesis of 13-hydroxylupanine in Lupinus is a complex pathway involving multiple enzymatic steps. While the initial stages involving lysine decarboxylase and copper amine oxidase are relatively well-understood, the precise mechanisms of tetracyclic ring formation and the specific enzyme responsible for the 13-hydroxylation of lupanine remain areas for further investigation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to delve deeper into these unanswered questions. Future research, leveraging modern transcriptomic and proteomic approaches, will undoubtedly lead to the identification and characterization of the missing enzymes in this pathway. This knowledge will be instrumental for the targeted metabolic engineering of Lupinus species to produce high-value alkaloids for pharmaceutical and other applications.
References
- 1. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of quinolizidine alkaloid esters: a tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase from Lupinus albus L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 13-Hydroxylupanine Hydrochloride: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 13-Hydroxylupanine hydrochloride, a quinolizidine (B1214090) alkaloid of interest for its potential pharmacological activities. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated pathways and workflows.
Physicochemical Properties
13-Hydroxylupanine is a naturally occurring tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus.[1][2] Its hydrochloride salt is often used in research due to its increased stability and solubility in aqueous solutions.
Data Presentation: Quantitative Properties
The following tables summarize the key physical and chemical properties of 13-Hydroxylupanine and its hydrochloride salt based on available literature.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄N₂O₂ | [3] |
| Molecular Weight | 264.36 g/mol | [3] |
| CAS Number | 15358-48-2 | [4] |
| Melting Point | 169-170 °C (for the free base) | [4] |
| Optical Rotation | [α]D²⁰ +45.6° (c = 1.49 in ethanol); [α]D²⁰ +65.1° (c = 1.09 in water) | [4] |
| Solubility (Free Base) | Soluble in water, alcohol, and chloroform (B151607); slightly soluble in benzene (B151609) and ether. Soluble in methanol (B129727) or DMSO. | [4][5] |
Table 1: Physical and Chemical Properties of 13-Hydroxylupanine
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅ClN₂O₂ | [6] |
| Molecular Weight | 300.82 g/mol | N/A |
| CAS Number | 6809-89-8 | N/A |
| Melting Point | Not available in the searched literature. | N/A |
| Solubility | Expected to have higher aqueous solubility than the free base. Specific quantitative data is not readily available in the searched literature. | N/A |
Table 2: Physical and Chemical Properties of this compound
Experimental Protocols
Isolation and Purification of 13-Hydroxylupanine from Lupinus Species
The following is a general protocol for the extraction and isolation of quinolizidine alkaloids, including 13-Hydroxylupanine, from plant material. This protocol is based on established methods for alkaloid extraction.[1][2][7]
Materials:
-
Dried and powdered Lupinus seeds or leaves
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Ammonia (B1221849) solution (NH₄OH), 25%
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvent system for column chromatography (e.g., dichloromethane/methanol gradient)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Dragendorff's reagent for alkaloid visualization
Procedure:
-
Extraction:
-
Macerate the powdered plant material in methanol for 24-48 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Acid-Base Extraction:
-
Acidify the concentrated extract with 1M HCl to a pH of approximately 2.
-
Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds.
-
Make the aqueous layer alkaline by adding ammonia solution until the pH reaches approximately 10.
-
Extract the liberated alkaloids with dichloromethane or chloroform several times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried organic extract to obtain the crude alkaloid mixture.
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol.
-
Monitor the fractions by TLC, visualizing with Dragendorff's reagent.
-
Combine the fractions containing 13-Hydroxylupanine and concentrate to yield the purified compound.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis
The following protocol is adapted from a validated method for the determination of lupin alkaloids.[8]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Heptafluorobutyric acid (HFBA)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% HFBA
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v) with 0.1% HFBA
-
Gradient: A linear gradient from 10% B to 90% B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for 13-Hydroxylupanine.
-
Mandatory Visualizations
Quinolizidine Alkaloid Biosynthesis Pathway
The biosynthesis of quinolizidine alkaloids, including 13-Hydroxylupanine, originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions, including decarboxylation, oxidation, and cyclization steps.
Caption: Biosynthesis pathway of 13-Hydroxylupanine from L-Lysine.
Experimental Workflow: Isolation and Purification
The following diagram illustrates the general workflow for the isolation and purification of 13-Hydroxylupanine from a plant source.
Caption: General workflow for the isolation of 13-Hydroxylupanine.
Biological Activity
13-Hydroxylupanine has been reported to exhibit several biological activities. It has been shown to block ganglionic transmission, decrease cardiac contractility, and contract uterine smooth muscle.[9] Additionally, some studies suggest potential antifungal activity.[10] The precise molecular mechanisms and signaling pathways underlying these activities require further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 13-Hydroxylupanine | C15H24N2O2 | CID 5459919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroxylupanine [drugfuture.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. 13-Hydroxylupanine (hydrochloride) | C15H25ClN2O2 | CID 21127099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Composition and Antifungal Activity of the Alkaloidal Fraction of Lupinus mirabilis Leaves: A Biochemometrics-Based Exploration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 13-Hydroxylupanine Hydrochloride (CAS Number: 6809-89-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 13-Hydroxylupanine hydrochloride, a quinolizidine (B1214090) alkaloid with the CAS number 6809-89-8. This document collates available data on its physicochemical properties, spectroscopic profile, and biological activities. Detailed experimental protocols for its isolation and relevant biological assays are presented to facilitate further research and development. The guide also explores its mechanism of action, particularly its role as a ganglionic blocker, and provides visual representations of key experimental workflows and proposed signaling pathways.
Introduction
13-Hydroxylupanine is a naturally occurring tetracyclic quinolizidine alkaloid predominantly found in various species of the Lupinus (lupin) genus of the Fabaceae family.[1][2] In its natural context, it plays a role in the plant's defense mechanisms against herbivores and pathogens.[2] As the hydrochloride salt, it offers improved solubility and handling properties for research purposes. This compound has garnered scientific interest due to its diverse biological activities, including ganglionic transmission blockade, effects on cardiac and uterine smooth muscle contractility, and antimicrobial properties.[3][4] This guide aims to be a centralized resource for researchers investigating the therapeutic potential and pharmacological profile of this compound.
Physicochemical and Spectroscopic Data
A summary of the known physicochemical and spectroscopic data for 13-Hydroxylupanine and its hydrochloride salt is presented below. It is important to note that some data pertains to the free base (CAS 15358-48-2) due to more readily available information.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6809-89-8 | [4] |
| Molecular Formula | C₁₅H₂₅ClN₂O₂ | [5] |
| Molecular Weight | 300.82 g/mol | [5] |
| Appearance | Solid (Typical) | - |
| Melting Point (free base) | 169-170 °C | - |
| Solubility (free base) | Soluble in water, alcohol, chloroform; slightly soluble in benzene, ether. | - |
| Optical Rotation (free base) | [α]D²⁰ +65.1° (c = 1.09 in water) | - |
| XLogP3 (free base) | 0.6 | [3] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of 13-Hydroxylupanine would be characterized by a strong, broad absorption band in the region of 3200-3550 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[2] A sharp, strong peak around 1650 cm⁻¹ would indicate the C=O stretching of the amide carbonyl.[2] The C-N stretching vibrations are expected in the 1029-1200 cm⁻¹ region.[2]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry of the free base, 13-Hydroxylupanine, would likely show a molecular ion peak (M⁺) at m/z 264.[6] The fragmentation pattern would be complex, involving cleavages of the quinolizidine ring system. Common fragmentation pathways for alkaloids include alpha-cleavage adjacent to the nitrogen atoms and loss of small neutral molecules.[7][8]
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its ganglionic blocking effect being the most prominently cited.
Ganglionic Blockade
The compound has been shown to block ganglionic transmission.[3][4] This action is likely mediated through interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) located in autonomic ganglia. These receptors are ligand-gated ion channels crucial for neurotransmission. Blockade of these receptors would interrupt the transmission of nerve impulses from preganglionic to postganglionic neurons, leading to effects on various autonomic functions.
Proposed mechanism of ganglionic blockade by this compound.
Effects on Smooth and Cardiac Muscle
13-Hydroxylupanine has been reported to decrease cardiac contractility and contract uterine smooth muscle.[3][4] The negative inotropic effect on the heart could be a consequence of the ganglionic blockade affecting cardiac autonomic innervation. The contractile effect on the uterus suggests a more direct action on smooth muscle cells, potentially involving other receptor systems or ion channels.
Antimicrobial and Antifungal Activity
Extracts containing 13-Hydroxylupanine have demonstrated significant activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, and moderate to weak activity against fungi like Candida albicans and the phytopathogen Fusarium oxysporum.[4]
Experimental Protocols
This section provides detailed methodologies for the isolation of 13-Hydroxylupanine and for conducting key biological assays.
Isolation of 13-Hydroxylupanine from Lupinus Seeds
This protocol is adapted from methods described for the extraction of quinolizidine alkaloids from lupin seeds.[9][10]
Workflow for the isolation of 13-Hydroxylupanine from Lupinus seeds.
Methodology:
-
Grinding: Finely grind dried Lupinus seeds to a powder.
-
Acid Extraction: Homogenize the ground seed material with 0.5 N HCl in a suitable solvent-to-solid ratio (e.g., 10:1 v/w) using sonication or stirring for 30 minutes. Repeat the extraction twice.[10]
-
Centrifugation: Centrifuge the mixture to pellet the solid material.
-
Supernatant Collection: Combine the acidic aqueous supernatants.
-
Basification: Adjust the pH of the combined supernatant to above 10 with a strong base (e.g., 1 N NaOH) to convert the alkaloid hydrochlorides to their free base form.[10]
-
Solvent Extraction: Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (or another suitable organic solvent like chloroform) three times.
-
Drying and Evaporation: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
Purification: Purify the crude extract using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of dichloromethane and methanol) to isolate 13-Hydroxylupanine. Monitor fractions by thin-layer chromatography.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[11]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro Assay for Ganglionic Blocking Activity (Isolated Guinea Pig Ileum)
This protocol is a classic pharmacological preparation to assess ganglionic activity by measuring smooth muscle contraction.[1][13]
Methodology:
-
Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Contraction Measurement: Record isometric contractions of the ileum segment using a force-displacement transducer connected to a data acquisition system.
-
Induction of Contraction: Elicit contractions by electrical field stimulation or by the addition of a nicotinic agonist (e.g., nicotine (B1678760) or DMPP).
-
Application of this compound: After obtaining stable control contractions, add increasing concentrations of this compound to the organ bath and observe the effect on the induced contractions.
-
Data Analysis: A reduction in the amplitude of the agonist-induced contractions in the presence of this compound indicates ganglionic blocking activity. Calculate the IC₅₀ value.
Conclusion
This compound is a quinolizidine alkaloid with a range of interesting pharmacological properties, most notably its ability to block ganglionic transmission. This technical guide has summarized the available physicochemical and spectroscopic data, and provided detailed experimental protocols to facilitate further investigation. The proposed mechanism of action involving nicotinic acetylcholine receptors provides a strong basis for future studies to elucidate the precise molecular interactions and signaling pathways involved. Further research is warranted to fully explore the therapeutic potential of this compound in areas such as autonomic nervous system disorders and as an antimicrobial agent.
References
- 1. Ganglion-blocking activity of dequalinium in frog and rat sympathetic ganglia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. 13-Hydroxylupanine | C15H24N2O2 | CID 5459919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 13-Hydroxylupanine (hydrochloride) | C15H25ClN2O2 | CID 21127099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydroxylupanine [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Selection of an optimal method for screening the collection of narrow-leaved lupine held by the Vavilov Institute for the qualitative and quantitative composition of seed alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 13. Induced release of acetylcholine from guinea pig ileum longitudinal muscle-myenteric plexus by anatoxin-a - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Quinolizidine Alkaloids: A Technical Guide for Researchers
[Shanghai, China] – Quinolizidine (B1214090) alkaloids (QAs), a diverse class of nitrogen-containing heterocyclic compounds predominantly found in the Fabaceae family, are gaining significant attention within the scientific community for their broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of key quinolizidine alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support researchers, scientists, and drug development professionals in this field.
Overview of Biological Activities
Quinolizidine alkaloids exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neurological activities.[1][2] These effects are attributed to the diverse chemical structures within this class of compounds, which includes well-studied alkaloids such as matrine, oxymatrine, sophoridine, aloperine, sparteine (B1682161), lupanine, and cytisine. The primary mechanisms of action often involve the modulation of key cellular signaling pathways, induction of apoptosis, and interaction with various enzymes and receptors.
Quantitative Data on Biological Activities
To facilitate comparative analysis, the following tables summarize the reported quantitative data (IC50 and MIC values) for the cytotoxic and antimicrobial activities of several key quinolizidine alkaloids.
Cytotoxic Activity of Quinolizidine Alkaloids
The anticancer potential of quinolizidine alkaloids has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.
| Alkaloid | Cancer Cell Line | IC50 Value | Reference(s) |
| Matrine | HepG2 (Hepatocellular carcinoma) | ~2-12 mM | [3] |
| RBE (Cholangiocarcinoma) | ~2-12 mM | [3] | |
| HCCC-9810 (Cholangiocarcinoma) | ~2-12 mM | [3] | |
| Oxymatrine | HK-1 (Nasopharyngeal carcinoma) | Dose-dependent inhibition (2-8 mg/ml) | [4] |
| MCF-7 (Breast cancer) | <16 mg/mL (48h) | [5] | |
| SMMC-7721 (Hepatocellular carcinoma) | Dose-dependent inhibition | [6] | |
| RBE (Cholangiocarcinoma) | ~2-12 mM | [3] | |
| HCCC-9810 (Cholangiocarcinoma) | ~2-12 mM | [3] | |
| Sophoridine | SGC7901 (Gastric cancer) | 3.52 µM | [1][2] |
| AGS (Gastric cancer) | 3.91 µM | [1][2] | |
| SW480 (Colorectal cancer) | 3.14 mM | [1] | |
| MCF-7 (Breast cancer) | 87.96 µM (48h) | [7] | |
| MDA-MB-231 (Breast cancer) | 81.07 µM (48h) | [7] | |
| RBE (Cholangiocarcinoma) | ~2-12 mM | [3] | |
| HCCC-9810 (Cholangiocarcinoma) | ~2-12 mM | [3] | |
| Aloperine | HL-60 (Leukemia) | 0.04 mM | [8][9][10] |
| U937 (Leukemia) | 0.27 mM | [8][9] | |
| K562 (Leukemia) | 0.36 mM | [8][9] | |
| EC109 (Esophageal cancer) | 1.11 mM | [8][9] | |
| A549 (Lung cancer) | 1.18 mM | [8][9] | |
| HepG2 (Hepatocellular carcinoma) | 1.36 mM | [8][9] | |
| RBE (Cholangiocarcinoma) | 0.3829 mM | [3] | |
| HCCC-9810 (Cholangiocarcinoma) | 0.6467 mM | [3] | |
| Cytisine | Lung cancer cell lines | Growth inhibition | [11] |
| RBE (Cholangiocarcinoma) | ~2-12 mM | [3] | |
| HCCC-9810 (Cholangiocarcinoma) | ~2-12 mM | [3] | |
| Lupanine | Not widely reported | - | |
| Sparteine | Not widely reported | - |
Table 1: Cytotoxic Activity (IC50) of Quinolizidine Alkaloids against Various Cancer Cell Lines.
Antimicrobial Activity of Quinolizidine Alkaloids
Several quinolizidine alkaloids have demonstrated inhibitory effects against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Alkaloid/Extract | Microorganism | MIC Value (µg/mL) | Reference(s) |
| Genista sandrasica extract (containing sparteine, anagyrine, etc.) | Bacillus subtilis | 31.25 | [12] |
| Staphylococcus aureus | 62.5 | [12] | |
| N-methylcytisine | Enterococcus faecalis | 20.8 | [12] |
| 3-(4-hydroxyphenyl)-4-(3-methoxy-4-hydroxyphenyl)-3,4-dehydroquinolizidine | Staphylococcus aureus | 8000 (8.0 g/L) | [12] |
| Cermizine C | Staphylococcus aureus | 3500 (3.5 g/L) | [12] |
| Jussiaeiine B | Staphylococcus aureus | 6000 (6.0 g/L) | [12] |
| Escherichia coli | 800 (0.8 g/L) | [12] | |
| Lupin extracts (containing lupanine) | Gram-positive and Gram-negative bacteria | Active | [13] |
| Lupin alkaloid extracts | Klebsiella pneumoniae | ≤ 100 (significant) | [14] |
| Pseudomonas aeruginosa | 100-500 (moderate) | [14] |
Table 2: Antimicrobial Activity (MIC) of Quinolizidine Alkaloids and Extracts.
Key Signaling Pathways Modulated by Quinolizidine Alkaloids
The biological effects of quinolizidine alkaloids are often mediated through their interaction with and modulation of critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Several quinolizidine alkaloids, including matrine, oxymatrine, and sophoridine, have been shown to inhibit the NF-κB signaling cascade. This inhibition typically occurs through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Oxymatrine has been reported to induce cancer cell death by inhibiting the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and its downstream targets.[4][15][16]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates a wide array of cellular processes such as proliferation, differentiation, and apoptosis. Sophoridine has been shown to exert its anticancer effects by modulating the MAPK pathway, leading to the activation of JNK and p38, which are involved in apoptosis induction.[11][17][18]
Detailed Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. This section provides detailed methodologies for key assays used to evaluate the biological activities of quinolizidine alkaloids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Quinolizidine alkaloid of interest
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the target cancer cell line in complete medium at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA, centrifuge, and resuspend in fresh medium.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinolizidine alkaloid in a suitable solvent (e.g., DMSO, PBS).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the alkaloid. Include a vehicle control (medium with the same concentration of solvent used for the highest alkaloid concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the alkaloid concentration and determine the IC50 value using non-linear regression analysis.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Quinolizidine alkaloid of interest
-
Bacterial or fungal strain to be tested
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (growth control) and negative control (sterility control)
-
Standard antibiotic (e.g., ampicillin, fluconazole) as a reference
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain on an appropriate agar (B569324) plate overnight.
-
Select several colonies and suspend them in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of the quinolizidine alkaloid in a suitable solvent.
-
Perform a two-fold serial dilution of the alkaloid in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.
-
The final concentration of the inoculum will be approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the alkaloid that completely inhibits visible growth.
-
Alternatively, the absorbance can be measured using a microplate reader.
-
Conclusion
Quinolizidine alkaloids represent a promising class of natural products with a wide array of biological activities. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers investigating the therapeutic potential of these fascinating compounds. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential in the development of novel therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cell lines ic50: Topics by Science.gov [science.gov]
- 3. jayuanbio.com [jayuanbio.com]
- 4. youtube.com [youtube.com]
- 5. Quinolizidine Alkaloids with Antiviral and Insecticidal Activities from the Seeds of Sophora tonkinensis Gagnep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.tghn.org [media.tghn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytisine exerts anti-tumour effects on lung cancer cells by modulating reactive oxygen species-mediated signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The cardiac electrophysiological effects of sparteine and its analogue BRB-I-28 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Antifibrillatory, cardiovascular and toxic effects of sparteine, butylsparteine and pentylsparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 13-Hydroxylupanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxylupanine (B1673957), a quinolizidine (B1214090) alkaloid, has demonstrated distinct pharmacological effects, notably the blockade of ganglionic transmission, decreased cardiac contractility, and contraction of uterine smooth muscle. This technical guide synthesizes the current understanding of the mechanism of action of 13-Hydroxylupanine hydrochloride, drawing from available literature and studies on structurally related compounds. The primary mechanism appears to be the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia. This guide provides a detailed exploration of this proposed mechanism, along with its downstream consequences on cardiac function. The mechanism underlying its effects on uterine smooth muscle remains to be fully elucidated and is presented here as an area for future investigation. This document includes summaries of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the proposed signaling pathways and experimental workflows.
Core Mechanism of Action: Ganglionic Blockade
The principal mechanism of action of this compound is believed to be the blockade of neurotransmission in autonomic ganglia. This effect is attributed to its role as an antagonist at nicotinic acetylcholine receptors (nAChRs).
Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)
Autonomic ganglia are crucial relay stations in the autonomic nervous system, where preganglionic neurons release acetylcholine (ACh) to activate postganglionic neurons. This activation is mediated by the binding of ACh to nAChRs on the postganglionic neuron's membrane. The predominant subtype of nAChR in autonomic ganglia is the α3β4 subtype.
While direct binding studies on this compound are limited, evidence from a study on a 13-hydroxylupanine derivative demonstrated a ganglionic blocking effect, supporting the hypothesis of nAChR antagonism. Furthermore, studies on the structurally similar quinolizidine alkaloid, sparteine, have shown that it acts as a competitive antagonist at ganglionic nAChRs, with an additional open-channel blocking effect. Based on this, it is highly probable that this compound also binds to and inhibits ganglionic nAChRs, preventing the excitatory effects of acetylcholine and thereby blocking nerve impulse transmission.
Signaling Pathway
The proposed mechanism of ganglionic blockade by this compound is illustrated in the following signaling pathway diagram.
Pharmacological Effects
Decreased Cardiac Contractility
The observed decrease in cardiac contractility is likely a direct consequence of the ganglionic blockade. By inhibiting sympathetic ganglia, this compound reduces the sympathetic outflow to the heart. This leads to decreased norepinephrine (B1679862) release at the cardiac synapses, resulting in a negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effect. There is currently no direct evidence to suggest that this compound acts directly on receptors or ion channels within the cardiomyocytes themselves.
Pharmacology of 13-Hydroxylupanine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide summarizes the currently available public information on the pharmacology of 13-Hydroxylupanine (B1673957) hydrochloride. Due to the limited extent of research on this specific compound, this document provides a high-level overview rather than an exhaustive in-depth analysis. Significant gaps exist in the scientific literature regarding its detailed mechanism of action, quantitative pharmacological parameters, and associated signaling pathways.
Introduction
13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid naturally found in various species of the Lupinus (lupin) genus[1]. As a natural product, it has been investigated for its biological activities. This document aims to consolidate the existing pharmacological data on 13-Hydroxylupanine hydrochloride.
General Pharmacological Profile
13-Hydroxylupanine has been reported to exhibit several pharmacological effects, primarily impacting the autonomic nervous system and smooth muscle function. The main reported activities include:
-
Ganglionic Blockade: It has been shown to block ganglionic transmission[1][2][3][4][5]. This action suggests an interaction with nicotinic acetylcholine (B1216132) receptors at autonomic ganglia.
-
Cardiovascular Effects: The compound is known to decrease cardiac contractility[1][2][3][4][5]. In isolated frog hearts, high doses (>10 mg/kg) of hydroxylupanine arrested cardiac action in diastole and reduced coronary flow, contraction amplitude, and heart rate[6]. A synthetic ester derivative, 13-hydroxylupanine-2-pyrrolcarbonic acid ester (Hoe 933), has demonstrated hypotensive and antiarrhythmic effects in animal models, which are attributed to the inhibition of sympathetic impulse transmission[2].
-
Uterine Smooth Muscle Contraction: 13-Hydroxylupanine has been observed to contract uterine smooth muscle[1][2][3][4][5].
Pharmacokinetics
A study investigating the disposition of lupanine (B156748) and 13-hydroxylupanine in humans provides the most detailed pharmacokinetic data currently available for this compound.
Table 1: Pharmacokinetic Parameters of 13-Hydroxylupanine in Humans After Oral Administration
| Parameter | Value (Mean ± SEM) | Reference |
| Dose | 37.83 µmol | [7] |
| Half-life (t½) in Extensive Metabolizers (EM, n=7) | 6.8 ± 1.0 h | [7] |
| Half-life (t½) in Poor Metabolizers (PM, n=4) | 5.9 ± 1.6 h | [7] |
| Recovery in Urine (EM) | 100.5 ± 5.3% | [7] |
| Recovery in Urine (PM) | 102.5 ± 4.8% | [7] |
Experimental Protocol: Human Pharmacokinetic Study
-
Subjects: The study included 7 extensive metabolizers (EM) and 4 poor metabolizers (PM) of cytochrome P450 2D6 (CYP2D6).
-
Administration: A single oral dose of 37.83 µmol of 13-hydroxylupanine was administered.
-
Sample Collection: Urine samples were collected over 72 hours.
-
Analysis: The concentration of 13-hydroxylupanine in the urine was determined to calculate the urinary excretion rate, from which the elimination half-life was estimated.
-
Key Finding: The study concluded that the disposition of 13-hydroxylupanine is not significantly influenced by the CYP2D6 phenotype, with a high percentage of the compound being excreted unchanged[7].
Antimicrobial Activity
Extracts of Lupinus angustifolius L. containing 13-hydroxylupanine have demonstrated antimicrobial properties.
Table 2: Antimicrobial Spectrum of Lupinus angustifolius L. Extract Containing 13-Hydroxylupanine
| Microorganism | Activity | Reference |
| Bacillus subtilis | Significant | [6] |
| Staphylococcus aureus | Significant | [6] |
| Pseudomonas aeruginosa | Significant | [6] |
| Candida albicans | Moderate to Weak | [6] |
| Kluyveromyces krusei | Moderate to Weak | [6] |
| Escherichia coli | Moderate to Weak | [6] |
Experimental Protocol: Antimicrobial Activity Assay (General)
While the specific protocol for the cited study on Lupinus angustifolius L. extract is not detailed in the provided search results, a general methodology for assessing antimicrobial activity is as follows:
-
Preparation of Extracts: Plant material is extracted using appropriate solvents to obtain a crude extract containing the alkaloids.
-
Microorganism Culture: The test microorganisms are cultured in suitable broth or on agar (B569324) plates.
-
Minimum Inhibitory Concentration (MIC) Determination: A serial dilution of the plant extract is prepared and incubated with a standardized inoculum of the test microorganism. The MIC is the lowest concentration of the extract that visibly inhibits microbial growth.
-
Agar Disc Diffusion Method: Paper discs impregnated with the plant extract are placed on an agar plate inoculated with the test microorganism. The diameter of the zone of inhibition around the disc is measured after incubation to determine the extent of antimicrobial activity.
Potential Mechanisms of Action and Signaling Pathways (Hypothetical)
The precise molecular mechanisms and signaling pathways for this compound have not been elucidated. Based on its reported effects, the following diagrams illustrate the high-level proposed pharmacological actions.
Caption: High-level overview of the reported pharmacological effects of 13-Hydroxylupanine.
Gaps in Knowledge and Future Directions
The current body of research on this compound is limited. To fully understand its pharmacological potential, further in-depth studies are required in the following areas:
-
Mechanism of Action: Identification of the specific receptor subtypes and ion channels that 13-Hydroxylupanine interacts with to produce its effects on ganglionic transmission, cardiac contractility, and uterine smooth muscle.
-
Quantitative Pharmacology: Determination of binding affinities (Ki), potency (EC50/IC50 values), and efficacy in various in vitro and in vivo models.
-
Signaling Pathways: Elucidation of the intracellular signaling cascades that are modulated by 13-Hydroxylupanine in its target tissues.
-
Structure-Activity Relationship (SAR): Investigation of how the chemical structure of 13-Hydroxylupanine and its derivatives relates to their pharmacological activity.
-
Toxicology: Comprehensive toxicological studies to establish the safety profile of the compound.
Conclusion
This compound is a natural alkaloid with demonstrated effects on the autonomic nervous system and smooth muscle. While preliminary studies have outlined its general pharmacological profile, a significant amount of research is still needed to fully characterize its mechanism of action, potency, and therapeutic potential. The information presented in this guide serves as a foundation for future investigations into this compound.
References
- 1. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]
- 2. Hypotensive and antiarrhythmic effects of a new alkaloid, the 13-hydroxylupanine-2-pyrrolcarbonic acid ester, from the Madagascan plant Cadia ellisiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aussielupins.org.au [aussielupins.org.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. [PDF] LUPIN ALKALOIDS IN FOOD A Toxicological Review and Risk Assessment | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 13-Hydroxylupanine Hydrochloride Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a chemoenzymatic synthesis of the 13-Hydroxylupanine hydrochloride standard. The synthesis begins with the extraction and resolution of the precursor, (+)-lupanine, from Lupinus albus seeds. This is followed by a proposed enzymatic hydroxylation at the C-13 position to yield 13-Hydroxylupanine, which is subsequently converted to its hydrochloride salt for use as a stable analytical standard.
Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (+)-Lupanine | C₁₅H₂₄N₂O | 248.37 | 550-90-3[1] |
| 13-Hydroxylupanine | C₁₅H₂₄N₂O₂ | 264.36 | 15358-48-2[2][3][4] |
| 13-Hydroxylupanine HCl | C₁₅H₂₅ClN₂O₂ | 300.83 | 6809-89-8 |
Experimental Protocols
Part 1: Extraction and Resolution of (+)-Lupanine from Lupinus albus Seeds
This protocol is adapted from established methods for alkaloid extraction from lupin seeds.
Materials:
-
Dried Lupinus albus seeds
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
(+)-Tartaric acid
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Grinding and Extraction:
-
Grind 100 g of dried Lupinus albus seeds to a fine powder.
-
Suspend the powder in 500 mL of DCM:MeOH (2:1 v/v) and stir for 24 hours at room temperature.
-
Filter the mixture and collect the filtrate. Re-extract the solid residue with 250 mL of the same solvent mixture for 4 hours.
-
Combine the filtrates and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract.
-
-
Acid-Base Extraction:
-
Dissolve the crude extract in 100 mL of 1 M HCl.
-
Wash the acidic solution with 3 x 50 mL of diethyl ether to remove neutral and acidic impurities. Discard the ether layers.
-
Adjust the aqueous layer to pH 12-13 with 2 M NaOH.
-
Extract the alkaline solution with 4 x 75 mL of DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude lupanine (B156748).
-
-
Resolution of (+)-Lupanine:
-
Dissolve the crude lupanine (racemic mixture) in a minimal amount of hot ethanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot ethanol.
-
Slowly add the tartaric acid solution to the lupanine solution with stirring.
-
Allow the mixture to cool to room temperature and then place it at 4°C overnight to facilitate the crystallization of (+)-lupanine-(+)-tartrate.
-
Collect the crystals by filtration and wash with cold ethanol.
-
To recover (+)-lupanine, dissolve the crystals in water, basify with 2 M NaOH to pH 12-13, and extract with DCM.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to yield enantiomerically enriched (+)-lupanine.
-
Expected Yield and Purity:
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| Extraction | Crude Lupanine | 1.0 - 1.5 (from seeds) | 70 - 80 |
| Resolution | (+)-Lupanine | 30 - 40 (from crude) | > 95 |
Part 2: Enzymatic Hydroxylation of (+)-Lupanine
This section outlines a proposed method using a hypothetical cytochrome P450 enzyme capable of selective C-13 hydroxylation, based on known biosynthetic pathways in Lupinus species.[5][6][7] This step would require sourcing or engineering a suitable enzyme.
Materials:
-
(+)-Lupanine
-
Phosphate (B84403) buffer (pH 7.4)
-
Cytochrome P450 enzyme with C-13 hydroxylase activity
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADPH)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enzymatic Reaction:
-
In a reaction vessel, prepare a solution of (+)-lupanine (100 mg) in phosphate buffer.
-
Add the NADPH regeneration system components.
-
Initiate the reaction by adding the cytochrome P450 enzyme.
-
Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with 2 x 50 mL of ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude 13-Hydroxylupanine by column chromatography on silica (B1680970) gel using a DCM:MeOH gradient.
-
Expected Yield and Purity:
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| Hydroxylation | 13-Hydroxylupanine | 40 - 60 (hypothetical) | > 98 |
Part 3: Formation of this compound
This is a standard protocol for the preparation of an alkaloid hydrochloride salt.[8][9][10][11]
Materials:
-
13-Hydroxylupanine
-
Anhydrous diethyl ether (Et₂O)
-
2 M HCl in anhydrous Et₂O
-
Anhydrous methanol (MeOH)
-
Argon or Nitrogen atmosphere
Procedure:
-
Salt Formation:
-
Dissolve the purified 13-Hydroxylupanine (50 mg) in a minimal amount of anhydrous MeOH under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of 2 M HCl in anhydrous Et₂O dropwise with stirring.
-
A white precipitate of this compound should form.
-
Continue stirring at 0°C for 30 minutes.
-
-
Isolation and Drying:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous Et₂O.
-
Dry the product under high vacuum to remove any residual solvent.
-
Store the final product in a desiccator at -20°C.
-
Expected Yield and Purity:
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| Salt Formation | 13-Hydroxylupanine HCl | > 95 | > 99 |
Visualizations
Synthesis Workflow
Caption: Chemoenzymatic synthesis workflow for this compound.
Disclaimer: The enzymatic hydroxylation step is a proposed method based on known biosynthetic pathways and would require further research and development to be implemented in a laboratory setting.
References
- 1. (+)-Lupanine | C15H24N2O | CID 91471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13-Hydroxylupanine phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 3. Hydroxylupanine [webbook.nist.gov]
- 4. 13-Hydroxylupanine | C15H24N2O2 | CID 5459919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Alkaloid - Sciencemadness Wiki [sciencemadness.org]
- 9. jocpr.com [jocpr.com]
- 10. quora.com [quora.com]
- 11. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
Application Notes and Protocols for HPLC Analysis of 13-Hydroxylupanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in various species of the Lupinus genus. As a secondary metabolite, it plays a role in the plant's defense mechanisms. In the field of pharmacology and drug development, 13-Hydroxylupanine and its salts, such as the hydrochloride form, are of interest for their potential biological activities. Accurate and precise analytical methods are crucial for the quantification and quality control of 13-Hydroxylupanine hydrochloride in research and pharmaceutical applications.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of alkaloids due to its high resolution, sensitivity, and accuracy. This document provides a detailed application note and protocol for the HPLC analysis of this compound, including system suitability, sample preparation, and method validation parameters.
Experimental Protocols
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 20 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acidB: Acetonitrile |
| Gradient Elution | 0-2 min: 5% B2-15 min: 5% to 40% B15-18 min: 40% to 5% B18-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Note: The gradient profile may need to be optimized based on the specific column and HPLC system used to achieve the best separation and peak shape.
3.1. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 3.5 with formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
3.2. Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase A. This is the standard stock solution.
3.3. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the standard stock solution with mobile phase A to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
3.4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase A to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]
Data Presentation: Method Validation Parameters
The following table summarizes the key parameters to be evaluated for the validation of the HPLC method for this compound. The provided values are typical acceptance criteria based on ICH guidelines.
| Parameter | Acceptance Criteria |
| System Suitability | |
| Tailing Factor (T) | T ≤ 2.0[4] |
| Theoretical Plates (N) | N > 2000 |
| %RSD of Peak Area | ≤ 2.0% for 6 replicate injections of a standard solution[4] |
| Linearity | |
| Correlation Coefficient (r²) | r² ≥ 0.999 over the concentration range (e.g., 1-100 µg/mL)[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 or calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)[6][7] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 or calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[6][7] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.1). |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key workflows for the HPLC analysis of this compound.
Caption: Overall experimental workflow for HPLC analysis.
Caption: Detailed sample preparation workflow.
Caption: Logical relationship of method validation parameters.
References
- 1. (+)-13alpha-Hydroxylupanine | LGC Standards [lgcstandards.com]
- 2. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 5. scribd.com [scribd.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Application Note: Quantitative Determination of 13-Hydroxylupanine Hydrochloride in Lupin Seeds
Audience: Researchers, scientists, and drug development professionals.
Introduction Quinolizidine alkaloids (QAs) are a class of nitrogen-containing secondary metabolites predominantly found in the genus Lupinus (lupin).[1] These compounds, including 13-Hydroxylupanine, are produced by the plant as a defense mechanism against herbivores and insects.[1][2] However, they are toxic to humans and animals, imparting a bitter taste to the seeds.[2] Accurate quantification of specific QAs like 13-Hydroxylupanine is crucial for food safety, the development of low-alkaloid "sweet" lupin varieties for agriculture, and for pharmacological research, as these molecules can possess various bioactive properties.[1][3] This document provides a detailed protocol for the quantitative determination of 13-Hydroxylupanine in lupin seeds using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and reliable analytical method.[4]
Principle The protocol involves the extraction of alkaloids from a homogenized lupin seed matrix using an acidified solvent. The resulting extract is clarified and then analyzed by a reverse-phase HPLC-MS/MS system. Separation of 13-Hydroxylupanine from other matrix components is achieved on a C18 column. Detection and quantification are performed using a tandem mass spectrometer set to Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte.
Experimental Protocols
1. Reagents and Materials
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water.
-
Reference Standard: 13-Hydroxylupanine hydrochloride (purity ≥98%).[3]
-
Equipment: Analytical balance, coffee grinder or mill, vortex mixer, ultrasonic bath, centrifuge, 1.5 mL and 15 mL centrifuge tubes, syringes, 0.45 µm syringe filters, autosampler vials.
-
Instrumentation: HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Store this solution at -18°C.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 80% methanol to create a calibration curve.[5] A typical concentration range would be 1, 5, 10, 25, 50, and 100 ng/mL.
3. Sample Preparation and Extraction This protocol is adapted from established methods using acidified methanol for high extraction efficiency.[6][7]
-
Homogenization: Mill lupin seeds into a fine, homogeneous powder using a coffee grinder or mill.[8]
-
Extraction: Accurately weigh 1.0 g of the lupin seed powder into a 15 mL centrifuge tube.
-
Add 10 mL of an acidified methanol/water solution (e.g., methanol/water with 0.1% formic acid).[6]
-
Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the sample.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.[9]
-
Clarification: Centrifuge the suspension at 4000 rpm for 10 minutes to pellet the solid material.[8]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an autosampler vial for analysis.[6] Due to the high sensitivity of LC-MS/MS, this single clean-up step is often sufficient.[6]
4. HPLC-MS/MS Analysis The following conditions are a starting point and may require optimization based on the specific instrumentation used.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18).[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]
-
Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analytes. For example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.[9]
-
Column Temperature: 40°C.[10]
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ions: The specific mass-to-charge ratio (m/z) transitions for 13-Hydroxylupanine must be determined by infusing a standard solution. For each compound, at least two precursor-product ion transitions are typically identified for quantification and confirmation.[6]
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy to achieve maximum signal intensity for the target analyte.
-
Data Presentation
The concentration of 13-Hydroxylupanine in lupin seeds varies significantly between species and varieties ("bitter" vs. "sweet"). The following table summarizes reported quantitative data from various studies.
| Lupin Species | 13-Hydroxylupanine Content (% of Total Alkaloids) | Reported Concentration Range | References |
| Lupinus albus (White Lupin) | 0.10% - 32.78% (Mean: 8.23%) | Varies with total alkaloid content | [11] |
| Lupinus angustifolius (Narrow-leafed Lupin) | 10% - 45% | 9.67 - 58.42 mg/100 g seed dry weight | [1][12][13] |
| Lupinus mutabilis (Andean Lupin) | 4% - 20% | Varies with total alkaloid content | [13] |
Visualizations
Caption: Experimental workflow for 13-Hydroxylupanine quantification.
Caption: Conceptual structure of 13-Hydroxylupanine.
References
- 1. aussielupins.org.au [aussielupins.org.au]
- 2. Compositional Attributes of Blue Lupin (Lupinus angustifolius) Seeds for Selection of High-Protein Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. mdpi.com [mdpi.com]
- 10. phcogres.com [phcogres.com]
- 11. d-nb.info [d-nb.info]
- 12. Selection of an optimal method for screening the collection of narrow-leaved lupine held by the Vavilov Institute for the qualitative and quantitative composition of seed alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bfr.bund.de [bfr.bund.de]
Application Notes and Protocols: 13-Hydroxylupanine Hydrochloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxylupanine hydrochloride is a salt of the quinolizidine (B1214090) alkaloid, 13-hydroxylupanine. Quinolizidine alkaloids are a class of secondary metabolites found in various plant species, particularly in the genus Lupinus (lupins). Due to its well-defined chemical structure and purity, this compound serves as an essential reference standard in analytical chemistry, natural product research, and pharmacology. Its applications include the identification and quantification of related alkaloids in plant extracts, food products, and biological samples, as well as in toxicological and pharmacological studies.
This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in various analytical and biological assays.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application.
| Property | Value | Reference |
| Chemical Name | (1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one hydrochloride | [1] |
| Molecular Formula | C₁₅H₂₅ClN₂O₂ | [1] |
| Molecular Weight | 300.82 g/mol | [1] |
| CAS Number | 6809-89-8 | [1] |
| Appearance | Off-White to Pale Yellow Solid | [2] |
| Purity (HPLC) | ≥95% | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| Storage | -20°C, Inert atmosphere | [2] |
Analytical Applications
This compound is instrumental in the development and validation of analytical methods for the detection and quantification of quinolizidine alkaloids.
High-Performance Liquid Chromatography (HPLC)
Application: To identify and quantify 13-Hydroxylupanine in complex mixtures such as plant extracts or food products. A reference standard is essential for method development, validation, and calibration.
Experimental Protocol: Quantitative Analysis of 13-Hydroxylupanine by RP-HPLC
This protocol provides a general framework. Optimization may be required based on the specific matrix and instrumentation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Phosphate (B84403) buffer (e.g., potassium dihydrogen phosphate), pH adjusted.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (Example: Lupin Flour):
-
Accurately weigh 1 g of the sample into a centrifuge tube.
-
Add 10 mL of 5% trichloroacetic acid.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and acetonitrile/methanol. An example could be a mixture of phosphate buffer pH 6.6:Acetonitrile:Methanol (45:40:15, v/v/v)[3].
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 25 °C[3].
-
Injection Volume: 20 µL[3].
-
Detection Wavelength: 220 nm[3].
-
-
Data Analysis:
-
Inject the calibration standards and the sample extracts.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 13-Hydroxylupanine in the sample by interpolating its peak area on the calibration curve. The retention time for similar compounds can vary, for example, a study on other hydrochlorides showed retention times around 2.8 min under specific conditions[4].
-
Expected Results:
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on specific conditions, but should be consistent for the standard and sample. |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Typically in the ng/mL to low µg/mL range. |
Workflow for HPLC Method Development and Validation
Caption: Workflow for quantitative HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For quinolizidine alkaloids, it provides characteristic fragmentation patterns that aid in structural elucidation. The reference standard is crucial for confirming the identity of peaks in a chromatogram by comparing retention times and mass spectra.
Experimental Protocol: Identification of 13-Hydroxylupanine by GC-MS
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for alkaloid analysis (e.g., HP-5MS).
-
-
Reagents:
-
This compound reference standard.
-
Methanol or Chloroform (GC grade).
-
Derivatizing agent (optional, e.g., BSTFA).
-
-
Preparation of Standard Solution:
-
Dissolve the reference standard in a suitable solvent (e.g., methanol) to a concentration of approximately 100 µg/mL. The hydrochloride salt may need to be converted to the free base for better volatility.
-
-
Sample Preparation (Example: Plant Extract):
-
Perform an acid-base extraction to isolate the alkaloid fraction from the plant material.
-
Dissolve the final extract in a suitable solvent.
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Compare the retention time of the peak in the sample chromatogram with that of the reference standard.
-
Compare the mass spectrum of the sample peak with the reference spectrum of 13-Hydroxylupanine.
-
Expected Results: Mass Spectrum Fragmentation
The EI mass spectrum of 13-Hydroxylupanine (as the free base) is expected to show a molecular ion peak (M⁺) at m/z 264 and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Possible Fragment Interpretation |
| 264 | ~15 | [M]⁺ |
| 247 | ~20 | [M-OH]⁺ |
| 164 | ~30 | |
| 150 | ~100 | |
| 136 | ~80 | |
| 98 | ~40 | |
| 84 | ~25 | |
| 55 | ~35 |
Note: The fragmentation pattern is based on typical spectra for hydroxylated lupanine (B156748) alkaloids. The relative intensities can vary depending on the instrument and conditions.
Workflow for GC-MS Identification
Caption: Workflow for compound identification by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is a primary technique for structural elucidation. A reference standard of this compound allows for the definitive assignment of proton (¹H) and carbon (¹³C) signals, which can be used to identify this compound in mixtures or to confirm the structure of newly isolated related compounds.
¹³C NMR Spectral Data (Example)
The following are example chemical shifts for some carbons in the 13-Hydroxylupanine structure.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | ~170 |
| C-13 (CH-OH) | ~67 |
| CH₂ (adjacent to N) | ~50-60 |
| CH (bridgehead) | ~60-70 |
| Other CH₂ | ~20-40 |
| Other CH | ~30-40 |
Note: Chemical shifts can vary depending on the solvent and whether it is the free base or the hydrochloride salt.
Biological Applications
The reference standard is also crucial for investigating the biological activities of 13-Hydroxylupanine.
Antifungal Activity
Background: 13α-Hydroxylupanine has been identified as a compound potentially responsible for the antifungal activity of Lupinus extracts against phytopathogens like Fusarium oxysporum[5][6].
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from standard methods for antifungal susceptibility testing[7].
-
Materials:
-
This compound reference standard.
-
Fusarium oxysporum culture.
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium.
-
Sterile 96-well microplates.
-
Spectrophotometer (plate reader).
-
-
Preparation of Fungal Inoculum:
-
Grow F. oxysporum on Potato Dextrose Agar (PDA) for 5-7 days.
-
Harvest spores by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the spore suspension to a concentration of 1 x 10⁴ cells/mL in PDB.
-
-
Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in PDB to achieve a range of concentrations (e.g., 1 to 1024 µg/mL).
-
Add 10 µL of the fungal inoculum to each well.
-
Include a positive control (fungal inoculum with a known antifungal agent, e.g., amphotericin B) and a negative control (fungal inoculum with no compound).
-
Incubate the plate at 28-30 °C for 48-72 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Alternatively, measure the optical density (OD) at 600 nm to quantify fungal growth and calculate the percentage of inhibition.
-
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing.
Ganglionic Blocking Activity
Background: 13-Hydroxylupanine has been reported to block ganglionic transmission[1]. Ganglionic blockers are drugs that inhibit the transmission of nerve impulses in the autonomic ganglia by acting as antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs)[5].
Mechanism of Action:
Ganglionic blockers competitively antagonize the action of acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the postganglionic neuron. This prevents the depolarization of the postsynaptic membrane and the subsequent propagation of the nerve impulse.
Signaling Pathway at the Autonomic Ganglion
Caption: Mechanism of ganglionic blockade.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydroxylupanine [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. saudijournals.com [saudijournals.com]
- 5. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 6. scielo.br [scielo.br]
- 7. Antifungal susceptibility of 44 clinical isolates of Fusarium species determined by using a broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 13-Hydroxylupanine Hydrochloride in Ganglionic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxylupanine (B1673957), a principal quinolizidine (B1214090) alkaloid found in species of the Lupinus genus, has been identified as an agent capable of modulating autonomic functions.[1][2] Its hydrochloride salt is a water-soluble form suitable for a range of experimental applications. Of particular interest to neuropharmacologists and those in drug development is its activity as a ganglionic blocker.[1][2][3] This document provides detailed application notes and experimental protocols for studying the effects of 13-Hydroxylupanine hydrochloride on ganglionic transmission, with a focus on its inhibitory action on nicotinic acetylcholine (B1216132) receptors (nAChRs).
Autonomic ganglia are critical sites of neurotransmission where preganglionic neurons synapse with postganglionic neurons.[4][5] The primary neurotransmitter at this junction is acetylcholine (ACh), which acts on nAChRs to propagate the nerve impulse.[4] Compounds that block these receptors, known as ganglionic blockers, inhibit neurotransmission through both the sympathetic and parasympathetic nervous systems.[4][6] An ester derivative of 13-hydroxylupanine has demonstrated a ganglionic blocking effect on the superior cervical ganglion of the cat, highlighting its potential as a tool for studying autonomic pharmacology.[3]
These notes will serve as a comprehensive guide for investigating the mechanism and quantitative effects of this compound in relevant in vitro models.
Mechanism of Action: Inhibition of Nicotinic Receptors
The primary mechanism by which 13-Hydroxylupanine and related quinolizidine alkaloids are believed to exert their ganglionic blocking effects is through antagonism of neuronal nAChRs.[7] These ligand-gated ion channels are pentameric structures that are essential for fast synaptic transmission in the autonomic nervous system.[8][9] By binding to these receptors, this compound can prevent the binding of acetylcholine, thereby inhibiting the depolarization of postganglionic neurons and blocking the transmission of signals to target organs.
The following diagram illustrates the signaling pathway at the autonomic ganglion and the proposed site of action for this compound.
Quantitative Data
While specific quantitative data for this compound's affinity for and inhibition of ganglionic nAChRs are not extensively documented in publicly available literature, data from related quinolizidine alkaloids can provide a useful reference point for experimental design.
| Compound | Receptor/System | Assay Type | Value (IC₅₀) | Reference |
| Lupanine | Mammalian nAChRs | Binding/Functional | ~5 µM | [7] |
| Cytisine | Mammalian nAChRs | Binding/Functional | ~0.14 µM | [7] |
| Nicotine | α4β2 nAChRs | In vitro Binding | 0.04 µM | [8] |
| Anatabine | α4β2 nAChRs | In vitro Binding | 0.7 µM | [8] |
Note: The provided values are for comparative purposes to guide concentration-response studies. The actual potency of this compound should be determined empirically.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on ganglionic transmission. The primary recommended model is the isolated rodent superior cervical ganglion (SCG), a well-established preparation for studying sympathetic ganglionic function.
Protocol 1: Isolation and Preparation of Rodent Superior Cervical Ganglion (SCG)
This protocol is adapted from standard methods for dissecting and maintaining viable autonomic ganglia for electrophysiological studies.
Materials:
-
Adult rat or mouse
-
Euthanasia solution (e.g., sodium pentobarbital) and CO₂ chamber
-
Dissection microscope
-
Fine dissection tools (forceps, scissors)
-
Sylgard-lined petri dish
-
Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 glucose), continuously gassed with 95% O₂ / 5% CO₂.
Procedure:
-
Euthanize the animal in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Expose the cervical region and locate the carotid bifurcation. The SCG is a small, ovoid structure situated near this junction.
-
Carefully dissect the SCG, retaining a length of the preganglionic cervical sympathetic trunk and the postganglionic internal carotid nerve.
-
Immediately transfer the dissected ganglion to a petri dish containing ice-cold, oxygenated Krebs solution.
-
Under the dissection microscope, carefully remove any surrounding connective tissue.
-
Transfer the cleaned ganglion to the recording chamber of the electrophysiology setup, which should be continuously perfused with oxygenated Krebs solution at 32-34°C. Allow the preparation to equilibrate for at least 30-60 minutes before beginning recordings.
Protocol 2: Extracellular Electrophysiological Recording
This protocol describes how to measure compound action potentials (CAPs) to assess the effect of this compound on synaptic transmission.
Materials:
-
Isolated SCG preparation from Protocol 1
-
Electrophysiology rig with perfusion system, temperature control, amplifier, and data acquisition system
-
Suction electrodes
-
Stimulator
-
This compound stock solution (e.g., 10 mM in distilled water)
Procedure:
-
Setup: Place the preganglionic nerve trunk into a suction electrode for stimulation and the postganglionic nerve into a second suction electrode for recording.
-
Baseline Recording: Elicit postganglionic CAPs by applying supramaximal square-wave voltage pulses (e.g., 0.1-0.5 ms (B15284909) duration) to the preganglionic nerve. Record stable baseline responses for 10-20 minutes.
-
Drug Application: Perfuse the ganglion with Krebs solution containing the desired concentration of this compound. Start with a low concentration (e.g., 1 µM) and proceed in a cumulative or non-cumulative fashion.
-
Data Acquisition: Continue to stimulate the preganglionic nerve and record the postganglionic CAPs. The inhibitory effect should manifest as a reduction in the CAP amplitude.
-
Concentration-Response Curve: Apply a range of concentrations (e.g., 1 µM to 100 µM) until a maximal inhibitory effect is observed.
-
Washout: After obtaining the maximal response, perfuse the ganglion with drug-free Krebs solution to determine the reversibility of the blocking effect.
-
Analysis: Measure the peak amplitude of the CAP at each concentration. Normalize the data to the baseline response and plot the percent inhibition against the logarithm of the drug concentration to determine the IC₅₀ value.
The following diagram outlines the experimental workflow.
Conclusion
This compound is a valuable pharmacological tool for the study of autonomic ganglionic transmission. Its established action as a ganglionic blocker makes it suitable for investigating the physiological roles of the sympathetic and parasympathetic nervous systems.[1][2][3] By utilizing the protocols outlined in this document, researchers can systematically characterize the inhibitory effects of this compound and determine its potency. These studies can provide critical insights into the pharmacology of quinolizidine alkaloids and their potential as modulators of autonomic function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hypotensive and antiarrhythmic effects of a new alkaloid, the 13-hydroxylupanine-2-pyrrolcarbonic acid ester, from the Madagascan plant Cadia ellisiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 5. Ganglionic transmission in the autonomic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Cardiac Contractility of 13-Hydroxylupanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in various species of the Lupinus (lupin) genus. While research into the specific pharmacological effects of 13-Hydroxylupanine hydrochloride on cardiac tissue is ongoing, preliminary evidence and studies on related compounds suggest a potential role in modulating cardiac contractility. Reports indicate that lupin alkaloids can exert effects on the cardiovascular system, including antiarrhythmic properties and a decrease in cardiac contractility.[1]
These application notes provide a comprehensive overview of the current understanding of 13-Hydroxylupanine's effects on the heart and offer detailed protocols for researchers to investigate its cardiac properties further. The provided methodologies are established techniques for assessing cardiac contractility and are suitable for characterizing the pharmacological profile of this compound.
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound on cardiac myocytes is not yet fully elucidated, the observed negative inotropic (force-reducing) effects of a closely related ester, 13-hydroxylupanine-2-pyrrolcarbonic acid ester, suggest several potential signaling pathways that could be involved. This related compound has been shown to reduce the positive inotropic effect and diminish the increase in heart rate produced by electrical stimulation of the accelerator nerve in isolated rabbit hearts, pointing towards an inhibition of sympathetic impulse transmission.[2] Furthermore, it has demonstrated a ganglionic blocking effect.[2]
A plausible mechanism for decreased cardiac contractility involves the modulation of ion channels responsible for the cardiac action potential and excitation-contraction coupling. This could include effects on sodium (Na+), calcium (Ca2+), and potassium (K+) channels. A reduction in Ca2+ influx or release from the sarcoplasmic reticulum would directly lead to a weaker cardiomyocyte contraction.
Diagram of Potential Signaling Pathway for Decreased Cardiac Contractility
References
Troubleshooting & Optimization
Technical Support Center: 13-Hydroxylupanine Hydrochloride Extraction
Welcome to the technical support center for the extraction of 13-Hydroxylupanine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your extraction yield.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the extraction of this compound from plant material?
A1: The extraction of 13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid, is primarily based on its basic nature and solubility characteristics. The general principle involves an acid-base extraction method.[1][2][3] Initially, the powdered plant material is often defatted using a non-polar solvent. Then, the alkaloids are typically extracted in their salt form using an acidified aqueous solution, which makes them soluble in water.[3] Subsequently, the aqueous extract is basified to convert the alkaloid salts into their free base form. This manipulation makes them soluble in organic solvents, allowing for their separation from water-soluble impurities. Finally, the organic extract containing the 13-Hydroxylupanine free base can be treated with hydrochloric acid to precipitate the desired this compound salt.
Q2: Which plant parts are the best sources for 13-Hydroxylupanine?
A2: 13-Hydroxylupanine is a typical alkaloid found in species of the Lupinus (lupin) genus.[4][5] It can be present in various parts of the plant, but seeds are often a primary source of quinolizidine alkaloids.[6] The concentration of alkaloids can vary depending on the plant species, stage of development, and growing conditions.
Q3: What is a suitable solvent for extracting the 13-Hydroxylupanine free base?
A3: After basifying the aqueous extract, a water-immiscible organic solvent is used to extract the 13-Hydroxylupanine free base. Dichloromethane (B109758) has been specifically mentioned as a suitable solvent for this purpose.[6] Other chlorinated solvents or similar polar-aprotic solvents may also be effective. The choice of solvent is critical for achieving a good yield and purity.
Q4: How does pH play a crucial role in the extraction process?
A4: pH is a critical factor that governs the solubility of alkaloids. In an acidic medium (low pH), alkaloids like 13-Hydroxylupanine form salts that are soluble in water. This allows for their separation from non-polar compounds. In an alkaline medium (high pH), the alkaloid salts are converted to their free base form, which is soluble in organic solvents and allows for their separation from aqueous-soluble impurities. For the extraction of the 13-Hydroxylupanine free base, a pH greater than 12.5 has been suggested to ensure complete conversion to the free base form.[6]
Q5: How can I purify the extracted this compound?
A5: After the initial extraction and conversion to the hydrochloride salt, further purification may be necessary. Column chromatography is a common method for purifying alkaloids.[6] The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a solvent or a mixture of solvents) will depend on the polarity of 13-Hydroxylupanine and the impurities present. Techniques like recrystallization can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete extraction from plant material. | Ensure the plant material is finely powdered to maximize surface area. Increase the extraction time or perform multiple extraction cycles. Consider using techniques like Soxhlet extraction for more exhaustive extraction. |
| Inefficient conversion to the free base. | Ensure the pH of the aqueous extract is sufficiently high (e.g., >12.5) to completely convert the alkaloid salt to its free base form before organic solvent extraction.[6] Use a reliable pH meter for accurate measurement. | |
| Improper solvent selection for extraction. | Test different organic solvents for the liquid-liquid extraction of the free base. Dichloromethane is a good starting point.[6] The solubility of the free base in the chosen solvent is crucial. | |
| Degradation of the alkaloid. | Alkaloids can be sensitive to high temperatures and prolonged exposure to harsh acidic or basic conditions.[1] Avoid excessive heat during solvent evaporation and minimize the time the alkaloid is in a strongly acidic or basic solution. | |
| Presence of Impurities in the Final Product | Co-extraction of other alkaloids or plant metabolites. | The initial aqueous acid extract may contain other alkaloids. A differential extraction by carefully controlling the pH might help in separating them. For instance, lupanine (B156748) can be extracted at a lower pH (around 10-11.5) before basifying further for 13-hydroxylupanine.[6] |
| Insufficient purification. | Employ further purification steps such as column chromatography or recrystallization. Analytical techniques like HPLC or TLC can be used to assess the purity and guide the purification process. | |
| Difficulty in Precipitating the Hydrochloride Salt | Inappropriate solvent for precipitation. | After extracting the free base into an organic solvent, use a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol (B130326) or ether) to precipitate the hydrochloride salt. The choice of solvent can affect the crystal formation and purity. |
| Low concentration of the free base. | Concentrate the organic extract containing the free base before adding the hydrochloric acid solution to promote precipitation. |
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound
This protocol is a synthesized method based on general alkaloid extraction principles and specific information available for related compounds.
1. Preparation of Plant Material:
-
Dry the plant material (e.g., lupin seeds) at a moderate temperature (40-50°C) to prevent degradation of alkaloids.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Defatting (Optional but Recommended):
-
Macerate the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether for several hours.
-
Filter the mixture and discard the solvent. This step removes lipids and other non-polar compounds that can interfere with the extraction.
-
Air-dry the defatted plant material.
3. Acidic Extraction:
-
Macerate the defatted plant powder in an acidic aqueous solution (e.g., 1-2% hydrochloric acid or sulfuric acid) for 24-48 hours with occasional stirring. The ratio of plant material to acidic solution should be around 1:10 (w/v).
-
Filter the mixture and collect the acidic aqueous extract. Repeat the extraction on the plant residue 2-3 times to ensure complete extraction of the alkaloids.
-
Combine all the acidic extracts.
4. Basification and Extraction of Free Base:
-
Adjust the pH of the combined acidic aqueous extract to above 12.5 using a strong base like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide.[6] Monitor the pH carefully.
-
Transfer the basified aqueous solution to a separatory funnel.
-
Perform a liquid-liquid extraction using dichloromethane (or another suitable organic solvent) in a 1:1 volume ratio with the aqueous phase.[6]
-
Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent 3-4 times to maximize the recovery of the free base.
-
Combine all the organic extracts.
5. Formation and Precipitation of Hydrochloride Salt:
-
Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Filter the dried organic extract.
-
Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., ethereal HCl or HCl in isopropanol) to the organic extract while stirring.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with a small amount of cold organic solvent to remove any remaining impurities.
6. Drying and Storage:
-
Dry the collected this compound precipitate under vacuum.
-
Store the purified compound in a cool, dark, and dry place.
Data Presentation
Table 1: Factors Influencing 13-Hydroxylupanine Extraction Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome on Yield |
| pH for Free Base Extraction | 9-10 | 11-12 | >12.5 | Increasing the pH to >12.5 is expected to significantly increase the yield of 13-Hydroxylupanine free base extraction into the organic phase.[6] |
| Extraction Solvent | Diethyl Ether | Ethyl Acetate | Dichloromethane | Dichloromethane is reported to be effective for extracting 13-Hydroxylupanine.[6] The optimal solvent will depend on the specific solubility of the free base. |
| Number of Extractions | 1 | 3 | 5 | Increasing the number of extractions with fresh solvent will lead to a higher recovery of the alkaloid from the aqueous phase, thus improving the overall yield. |
| Extraction Temperature | Room Temperature | 40°C | 60°C | Moderate heating can sometimes improve extraction efficiency, but excessive heat may lead to degradation of the alkaloid.[2] |
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Troubleshooting logic for low yield or purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PL179705B1 - Method of obtaining alkaloids, especially lupinine, from plants containing alkaloids - Google Patents [patents.google.com]
13-Hydroxylupanine hydrochloride stability and degradation issues
Welcome to the technical support center for 13-Hydroxylupanine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues you may encounter during your experiments. The following information is curated to help you troubleshoot common problems and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound at -20°C. The product should be kept in a tightly sealed container to protect it from moisture and air.
Q2: I am observing a loss of potency in my this compound stock solution. What could be the cause?
Loss of potency can be attributed to several factors, including improper storage, chemical degradation, or microbial contamination. Degradation can be accelerated by exposure to light, elevated temperatures, or non-optimal pH conditions. It is crucial to prepare fresh solutions and store them appropriately. For guidance on conducting systematic stability studies, you can refer to the principles outlined in forced degradation studies.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar alkaloid compounds are susceptible to hydrolysis (both acidic and basic), oxidation, and photolytic degradation. Hydrolysis may affect the ester or amide linkages if present in a related structure, while oxidation could target the nitrogen atoms or other susceptible functional groups.
Q4: How can I detect and quantify the degradation of this compound in my samples?
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for detecting and quantifying degradation. This method should be able to separate the intact this compound from its potential degradation products. Method validation should demonstrate specificity, accuracy, precision, and linearity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Sample degradation | Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them. Ensure proper sample handling and storage. |
| Decreased peak area of the active compound | Instability in the analytical solution | Check the stability of the compound in the chosen solvent system. Prepare fresh solutions and analyze them at different time points to assess solution stability. |
| Precipitation in stock solution | Poor solubility or solvent evaporation | Ensure the compound is fully dissolved and that the storage container is properly sealed to prevent solvent evaporation. Consider using a different solvent or adjusting the pH if solubility is an issue. |
| Color change in the solid compound or solution | Degradation upon exposure to light or air | Store the compound in an amber vial or protect it from light. For solutions, consider purging with an inert gas like nitrogen or argon to prevent oxidation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance. Below is a general protocol that can be adapted for this compound.
1. Acid Hydrolysis:
-
Reagent: 0.1 N Hydrochloric Acid (HCl)
-
Procedure: Dissolve a known concentration of this compound in 0.1 N HCl. Incubate the solution at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
-
Reagent: 0.1 N Sodium Hydroxide (NaOH)
-
Procedure: Dissolve a known concentration of this compound in 0.1 N NaOH. Incubate the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂)
-
Procedure: Dissolve a known concentration of this compound in 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Procedure: Place the solid this compound in a thermostatically controlled oven at 70°C for 48 hours. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute it to the target concentration for HPLC analysis.
5. Photolytic Degradation:
-
Procedure: Expose a solution of this compound (in a photostable container, e.g., quartz cuvette) and the solid compound to a UV lamp (254 nm) and a cool white fluorescent lamp in a photostability chamber. At specified time points, prepare solutions from the exposed samples for HPLC analysis. A control sample should be kept in the dark at the same temperature.
Illustrative Stability Data
The following table provides a hypothetical summary of forced degradation results for this compound, as would be generated from the protocol above. Note: This data is for illustrative purposes only and is based on the general behavior of similar compounds. Actual results may vary.
| Stress Condition | Time | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| 0.1 N HCl | 24 hours | 15% | 2 |
| 0.1 N NaOH | 24 hours | 25% | 3 |
| 3% H₂O₂ | 24 hours | 10% | 1 |
| Thermal (70°C) | 48 hours | 5% | 1 |
| Photolytic (UV/Vis) | 48 hours | 8% | 2 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for identifying the source of unexpected peaks in an HPLC analysis.
overcoming matrix effects in 13-Hydroxylupanine hydrochloride HPLC analysis
Welcome to the technical support center for the HPLC analysis of 13-Hydroxylupanine hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on mitigating matrix effects that can compromise the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A: Matrix effects are the alteration of an analyte's signal response due to the presence of co-eluting, interfering compounds in the sample matrix.[1][2] In the HPLC analysis of this compound, these interferences can lead to either signal suppression (a decrease in response) or enhancement (an increase in response).[2][3][4] This can result in inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][5] Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.[6]
Q2: I'm observing inconsistent peak areas for my this compound standards in different sample lots. Could this be a matrix effect?
A: Yes, variability in peak areas across different sample lots, even at the same analyte concentration, is a strong indicator of a relative matrix effect. Different biological samples can have varying compositions of interfering substances, leading to different degrees of signal suppression or enhancement.[4][7] It is crucial to evaluate and minimize these effects to ensure the robustness of your analytical method.
Q3: How can I determine if matrix effects are impacting my analysis?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][8] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate the retention times of interfering components.[6][8]
-
Post-Extraction Spiking: This quantitative method compares the response of this compound in a neat solvent to its response when spiked into an extracted blank matrix.[3][6] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[3]
Q4: What are the most effective strategies to overcome matrix effects in the analysis of this compound?
A: A multi-faceted approach is often the most effective. Key strategies include:
-
Optimizing Sample Preparation: The goal is to remove as many interfering components as possible while efficiently recovering the analyte.[7][9] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[9][10][11]
-
Chromatographic Separation: Adjusting the HPLC method parameters, such as the mobile phase composition, gradient, and column chemistry, can help to chromatographically separate this compound from interfering peaks.[1][8]
-
Calibration Techniques:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as close as possible to the study samples.[12][13] This helps to compensate for consistent matrix effects.[12][13]
-
Standard Addition: Known amounts of a this compound standard are added to the actual samples.[14][15] This is a powerful technique for correcting matrix effects on a per-sample basis, as each sample serves as its own calibrator.[5][14][15]
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Poor peak shape (tailing or fronting) for this compound. | Matrix components co-eluting with the analyte.[16] | 1. Improve sample cleanup using SPE or LLE.[9][10] 2. Optimize the mobile phase pH and organic content to improve peak shape.[11] 3. Consider a different column chemistry. |
| Inconsistent retention times for this compound. | Buildup of matrix components on the column.[16] | 1. Implement a more rigorous column washing step after each run. 2. Use a guard column to protect the analytical column.[17] 3. Ensure adequate sample filtration to remove particulates.[9] |
| Low recovery of this compound. | Inefficient extraction or significant ion suppression. | 1. Optimize the sample preparation protocol (e.g., SPE sorbent, elution solvent). 2. Evaluate the matrix effect using the post-extraction spiking method. 3. If ion suppression is severe, consider switching to a different ionization source (e.g., APCI if using ESI) if available.[18] |
| High background noise in the chromatogram. | Contamination from the sample matrix or sample preparation reagents.[16] | 1. Use high-purity solvents and reagents. 2. Incorporate additional washing steps in the SPE protocol. 3. Ensure the HPLC system is clean. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting this compound from a biological matrix like plasma. Optimization will be required for specific applications.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange polymer) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 0.5 mL of the plasma sample with 0.5 mL of 2% phosphoric acid in water. Vortex for 10 seconds.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Method of Standard Addition
This protocol describes how to perform a standard addition experiment for a single sample.
-
Sample Aliquoting: Divide the unknown sample into four equal aliquots (e.g., 100 µL each).
-
Spiking:
-
Leave one aliquot unspiked (this is the zero addition).
-
Spike the remaining three aliquots with increasing, known concentrations of a this compound standard solution. The spike levels should be chosen to bracket the expected concentration of the analyte in the sample.
-
-
Sample Preparation: Process all four aliquots using the optimized sample preparation protocol (e.g., Protocol 1).
-
HPLC Analysis: Analyze each of the prepared samples by HPLC.
-
Data Analysis:
-
Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-intercept. The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.[14]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Removal of Matrix Effects
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD) | Notes |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 70 (Suppression) | < 15 | Simple and fast, but often results in significant matrix effects.[11] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 85 - 110 | < 10 | Can provide cleaner extracts than PPT, but recovery of polar analytes may be lower.[11] |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 105 | < 5 | Generally provides the cleanest extracts and the least matrix effects when optimized.[11] |
Data are hypothetical and for illustrative purposes.
Table 2: Quantitative Results from a Standard Addition Experiment
| Sample Aliquot | Added Concentration (ng/mL) | Peak Area |
| 1 | 0 | 125,480 |
| 2 | 50 | 248,930 |
| 3 | 100 | 372,150 |
| 4 | 150 | 499,670 |
| Calculated Endogenous Concentration | 49.8 ng/mL |
Data are hypothetical and for illustrative purposes.
Visualizations
Caption: A decision tree for troubleshooting matrix effects in HPLC analysis.
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. ovid.com [ovid.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Matrix Effects | Separation Science [sepscience.com]
- 13. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 14. Standard Additions | Separation Science [sepscience.com]
- 15. Standard addition - Wikipedia [en.wikipedia.org]
- 16. zefsci.com [zefsci.com]
- 17. agilent.com [agilent.com]
- 18. providiongroup.com [providiongroup.com]
Technical Support Center: 13-Hydroxylupanine Hydrochloride in in vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 13-Hydroxylupanine hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid. The hydrochloride salt is generally expected to have improved solubility in aqueous solutions compared to its free base form.
Q2: In which solvents is this compound soluble?
While specific quantitative data on aqueous solubility is limited, it is generally soluble in dimethyl sulfoxide (B87167) (DMSO). Some sources suggest it may also be soluble in water, ethanol, and dimethylformamide (DMF)[1]. For in vitro assays, preparing a concentrated stock solution in a high-quality, anhydrous grade DMSO is the recommended starting point[2].
Q3: What is the known mechanism of action of 13-Hydroxylupanine?
13-Hydroxylupanine is known to block ganglionic transmission[1][3][4][5]. This action is primarily mediated through the inhibition of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) at the autonomic ganglia.
Troubleshooting Guide: Precipitation in Cell Culture Media
Precipitation of this compound upon dilution into aqueous cell culture media is a common challenge. This guide provides a systematic approach to troubleshoot and prevent this issue.
Issue 1: Precipitate Forms Immediately Upon Dilution of Stock Solution
Potential Cause: The concentration of this compound in the final cell culture medium exceeds its aqueous solubility limit. This "crashing out" is common for compounds dissolved in organic solvents when diluted into an aqueous environment.
Solutions:
-
Reduce Final Concentration: The most direct solution is to lower the final working concentration of the compound in your assay.
-
Optimize Dilution Technique:
-
Pre-warm the media: Always use cell culture media pre-warmed to 37°C. Adding a compound stock to cold media can decrease its solubility.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in pre-warmed media.
-
Gentle Agitation: Add the stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and uniform mixing.
-
-
Lower DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced precipitation and cell toxicity.
Issue 2: Precipitate Appears After Incubation (Hours to Days)
Potential Cause: The compound may be degrading or interacting with components in the cell culture medium over time. Changes in pH or temperature during incubation can also affect solubility.
Solutions:
-
pH Stability: Ensure your cell culture medium is properly buffered and that the CO₂ concentration in your incubator is maintained at the correct level to stabilize the pH.
-
Media Components: Components like salts and proteins in the media can sometimes interact with the compound, leading to the formation of insoluble complexes. If you suspect this, you could test the solubility in a simpler buffered solution like Phosphate Buffered Saline (PBS) at the same final concentration.
-
Light Sensitivity: Some compounds are light-sensitive. Store your stock solution and conduct your experiments with protection from light where possible.
-
Fresh Preparations: For long-term experiments, consider preparing fresh dilutions of this compound and replenishing the media at regular intervals.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
-
Preparation: In a 96-well plate, add your complete cell culture medium (pre-warmed to 37°C) to each well.
-
Serial Dilution: Prepare a serial dilution of your this compound DMSO stock solution directly in the wells of the plate. Include a DMSO-only control.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Observation: Visually inspect the wells for any signs of precipitation (cloudiness or crystals) at various time points (e.g., immediately, 2, 6, and 24 hours).
-
Quantification (Optional): To quantify precipitation, the absorbance of the plate can be read at a wavelength of 600-650 nm. An increase in absorbance indicates the formation of a precipitate.
-
Determination: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your specific experimental conditions.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅ClN₂O₂ | [1] |
| Molecular Weight | 300.82 g/mol | [1] |
| Recommended Solvents for Stock | DMSO | [2] |
| Potential Solvents | Water, Ethanol, DMF | [1] |
Visualizations
Caption: A generalized workflow for determining the maximum soluble concentration of this compound in cell culture media.
Caption: Simplified signaling pathway illustrating the blockade of nicotinic acetylcholine receptors by this compound at the autonomic ganglia.
References
Technical Support Center: Optimizing Dosage for In Vivo Studies with 13-Hydroxylupanine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Hydroxylupanine (B1673957) hydrochloride in in vivo studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 13-Hydroxylupanine hydrochloride?
A1: this compound is a quinolizidine (B1214090) alkaloid. Its primary mechanism of action is the blockade of ganglionic transmission. It also has effects on smooth and cardiac muscle, causing contraction of uterine smooth muscle and a decrease in cardiac contractility. The blockade of ganglionic transmission suggests it acts as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia.
Q2: What is a recommended starting dose for in vivo studies?
A2: There is limited specific in vivo efficacy data for this compound. However, based on its acute toxicity and data from related alkaloids, a conservative approach is recommended. The LD50 for 13-hydroxylupanine administered via intraperitoneal injection in rats is 199 mg/kg. A study on the related alkaloid, lupanine, in a rat model of type 2 diabetes used an oral dose of 20 mg/kg. Therefore, a starting dose in the range of 5-20 mg/kg for oral administration or 1-10 mg/kg for intraperitoneal administration could be a reasonable starting point for dose-ranging studies. It is crucial to perform a dose-escalation study to determine the optimal effective and non-toxic dose for your specific animal model and experimental endpoint.
Q3: How should this compound be prepared for in vivo administration?
A3: this compound is a salt and should be soluble in aqueous solutions. For initial testing, sterile saline or phosphate-buffered saline (PBS) should be assessed for solubility. If solubility is limited, a vehicle solution may be necessary. A common vehicle for alkaloids is a mixture of DMSO, PEG300, Tween 80, and saline. It is critical to test the vehicle alone as a control in your experiments to ensure it does not have any confounding effects.
Q4: What are the potential side effects to monitor in animals?
A4: Given its ganglionic blocking activity, potential side effects could include changes in blood pressure (hypotension), heart rate, and gastrointestinal motility. At higher doses, neurotoxic effects such as tremors or ataxia might be observed, as is common with some alkaloids. Close monitoring of the animals for any signs of distress, changes in behavior, food and water intake, and body weight is essential, especially during the initial dose-finding studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the initial dose. | The dose is too low. | Gradually escalate the dose in subsequent cohorts. Ensure the administration route is appropriate for the target tissue. |
| Poor bioavailability. | Consider a different route of administration (e.g., intraperitoneal instead of oral). Check the formulation for precipitation. | |
| High toxicity or mortality in animals. | The dose is too high. | Reduce the dose significantly. Review the LD50 data and start with a much lower dose (e.g., 1/10th or 1/20th of the LD50). |
| Vehicle toxicity. | Run a vehicle-only control group to assess the toxicity of the formulation vehicle. | |
| Inconsistent results between animals. | Improper formulation. | Ensure the compound is fully dissolved and the formulation is homogeneous. Prepare fresh formulations for each experiment. |
| Variability in animal model. | Ensure animals are of the same age, sex, and health status. Increase the number of animals per group to improve statistical power. | |
| Precipitation of the compound in the vehicle. | Poor solubility. | Try a different vehicle composition. Sonication or gentle warming may aid dissolution, but ensure the compound is stable under these conditions. |
Data Presentation
Table 1: Acute Toxicity of 13-Hydroxylupanine and Related Alkaloids
| Compound | Animal Model | Route of Administration | LD50 |
| 13-Hydroxylupanine | Rat | Intraperitoneal | 199 mg/kg |
| Lupanine | Rat | Oral | 1464 mg/kg |
| Lupanine | Rat | Intraperitoneal | 177 mg/kg |
Table 2: Example In Vivo Dosing with a Related Quinolizidine Alkaloid
| Compound | Animal Model | Application | Route of Administration | Effective Dose |
| Lupanine | Rat | Type 2 Diabetes | Oral | 20 mg/kg |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Objective: To prepare a solution of this compound for oral gavage.
-
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer
-
pH meter
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the compound accurately.
-
In a sterile container, dissolve the compound in a small volume of sterile water.
-
Once dissolved, add sterile saline to the final desired volume.
-
Vortex the solution until it is clear and homogenous.
-
Check the pH of the final solution and adjust if necessary to be within a physiologically acceptable range (pH 6.5-7.5).
-
Administer the solution to the animals via oral gavage at the calculated volume.
-
Protocol 2: Acute Toxicity and Dose-Ranging Study
-
Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose range of this compound.
-
Animal Model: Sprague-Dawley rats (male and female, 8-10 weeks old).
-
Procedure:
-
Divide the animals into groups of 3-5 per sex.
-
Prepare the dosing solutions at various concentrations.
-
Administer a single dose of this compound to each group, starting with a low dose (e.g., 5 mg/kg, i.p.) and escalating in subsequent groups (e.g., 10, 25, 50, 100 mg/kg).
-
Include a vehicle control group.
-
Monitor the animals closely for the first 4 hours and then daily for 14 days.
-
Record any signs of toxicity, changes in body weight, and mortality.
-
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
-
Based on the MTD and any observed pharmacological effects, select a dose range for efficacy studies.
-
Visualizations
purification challenges of 13-Hydroxylupanine hydrochloride from crude extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of 13-Hydroxylupanine hydrochloride from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in purifying this compound from crude plant extracts?
A1: The primary challenges include:
-
Co-extraction of other alkaloids: Crude extracts often contain a complex mixture of structurally similar alkaloids, making selective isolation difficult.
-
Presence of pigments and fatty acids: These non-alkaloidal impurities can interfere with chromatographic separation and reduce the purity of the final product.
-
Emulsion formation: During liquid-liquid extraction, the presence of surfactants and particulate matter in the crude extract can lead to the formation of stable emulsions, complicating phase separation.
-
Tailing in column chromatography: As a basic compound, 13-Hydroxylupanine can interact with acidic silica (B1680970) gel, leading to peak tailing and poor separation.
-
Crystallization difficulties: Obtaining a crystalline hydrochloride salt from the purified oil can be challenging due to residual solvents or minor impurities.
Q2: What is the general workflow for the purification of this compound?
A2: A typical workflow involves:
-
Acid-base liquid-liquid extraction (LLE): To separate the basic alkaloids from neutral and acidic impurities.
-
Silica gel column chromatography: To separate 13-Hydroxylupanine from other co-extracted alkaloids.
-
Conversion to the hydrochloride salt: To facilitate crystallization and improve stability.
-
Crystallization: To obtain the final, high-purity product.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE)
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Persistent Emulsion Formation | - Vigorous shaking of the separatory funnel.- High concentration of surfactants or particulate matter in the crude extract. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Filter the entire mixture through a pad of Celite® or glass wool.- Centrifuge the mixture to break the emulsion. |
| Low Yield of Alkaloids | - Incomplete extraction from the aqueous phase.- Incorrect pH of the aqueous phase. | - Perform multiple extractions (at least 3-4) with the organic solvent.- Ensure the pH of the aqueous phase is sufficiently basic (pH > 12) to deprotonate the alkaloid for extraction into the organic solvent. |
| Precipitation at the Interface | - pH changes at the interface leading to insolubility of some components. | - Adjust the pH of the aqueous phase to ensure all alkaloids are in their free base form.- Add more solvent to dissolve the precipitate. |
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Peak Tailing/Streaking | - Strong interaction between the basic alkaloid and acidic silanol (B1196071) groups on the silica gel. | - Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine (B128534) or ammonia) to the mobile phase to mask the acidic sites on the silica gel.- Use deactivated (neutral) silica gel or alumina (B75360) as the stationary phase. |
| Poor Separation of Alkaloids | - Inappropriate mobile phase polarity. | - Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. A typical mobile phase for lupin alkaloids is a mixture of dichloromethane (B109758) and methanol.- Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Compound Irreversibly Sticking to the Column | - Highly polar nature of the compound or degradation on the silica gel. | - Use a more polar mobile phase, such as a higher percentage of methanol.- If degradation is suspected, deactivate the silica gel as mentioned above or use an alternative stationary phase. |
Crystallization of the Hydrochloride Salt
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Formation of an Oil Instead of Crystals | - Presence of residual solvents.- Presence of impurities. | - Ensure the purified 13-Hydroxylupanine oil is completely dry by using a high vacuum pump.- Try different crystallization solvents or solvent mixtures (e.g., methanol/ether, ethanol/acetone).- Use a seed crystal to induce crystallization.- Re-purify the oil using column chromatography if significant impurities are suspected. |
| Low Yield of Crystals | - The compound is too soluble in the chosen crystallization solvent. | - Add a less polar "anti-solvent" dropwise to the solution of the hydrochloride salt until turbidity is observed, then warm to redissolve and cool slowly.- Cool the crystallization mixture to a lower temperature (e.g., 4°C or -20°C). |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of 13-Hydroxylupanine from Crude Extract
-
Dissolve the crude extract in 1 M hydrochloric acid (HCl).
-
Wash the acidic aqueous solution with dichloromethane (3 x volume of aqueous phase) to remove neutral and acidic impurities.
-
Adjust the pH of the aqueous phase to >12.5 with a concentrated sodium hydroxide (B78521) (NaOH) solution.
-
Extract the aqueous phase with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture as an oily concentrate.
Protocol 2: Silica Gel Column Chromatography Purification
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., dichloromethane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol. A common mobile phase system is a mixture of dichloromethane and methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure 13-Hydroxylupanine and evaporate the solvent.
Protocol 3: HPLC-UV Analysis of 13-Hydroxylupanine
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at approximately 210-220 nm.
-
Injection Volume: 10 µL.
-
Quantification: Based on a calibration curve of a this compound reference standard.
Data Presentation
Table 1: Comparison of Purification Steps for 13-Hydroxylupanine
| Purification Step | Starting Material | Typical Purity | Typical Yield | Key Parameters to Control |
| Liquid-Liquid Extraction | Crude Plant Extract | 20-40% | 70-90% | pH of aqueous phases, number of extractions |
| Silica Gel Chromatography | Crude Alkaloid Mixture | >80% | 60-80% | Mobile phase composition and gradient, column loading |
| Crystallization | Purified 13-Hydroxylupanine HCl | >98% | 80-95% | Solvent system, cooling rate, initial purity |
Note: The values presented are typical and may vary depending on the source of the crude extract and the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting flowchart for low purity issues.
selecting the appropriate column for 13-Hydroxylupanine hydrochloride chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate column and troubleshooting common issues during the chromatographic analysis of 13-Hydroxylupanine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 13-Hydroxylupanine to consider for chromatographic method development?
A1: 13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid.[1] Key properties influencing its chromatographic behavior include its basic nature, polarity, and molecular weight. As a basic compound, it is prone to interacting with residual silanol (B1196071) groups on silica-based stationary phases, which can lead to peak tailing.[2][3] Its molecular weight is 264.36 g/mol .[4][5][6] The hydrochloride salt form is generally used to improve aqueous solubility.
Physicochemical Properties of 13-Hydroxylupanine
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄N₂O₂ | [4][7] |
| Molecular Weight | 264.36 g/mol | [4][5][6] |
| XLogP3 | 0.6 | [4] |
| IUPAC Name | (1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one | [4] |
Q2: Which type of HPLC column is most suitable for the analysis of this compound?
A2: Reversed-phase C18 columns are the most commonly used and recommended stationary phases for the analysis of 13-Hydroxylupanine and other quinolizidine alkaloids. Modern, high-purity silica-based C18 columns with end-capping are preferred to minimize interactions with residual silanol groups and reduce peak tailing. For complex mixtures or when analyzing highly polar related compounds, alternative stationary phases like phenyl-hexyl or polar-embedded phases can be considered.
Q3: How does the mobile phase pH affect the chromatography of this compound?
A3: Mobile phase pH is a critical parameter. Since 13-Hydroxylupanine is a basic compound, its retention and peak shape are highly dependent on the pH of the mobile phase.
-
Low pH (2-4): At low pH, the analyte will be protonated (positively charged), and the silanol groups on the silica (B1680970) surface will be largely unionized, reducing strong secondary interactions and minimizing peak tailing. This is generally the recommended pH range.
-
Mid pH (5-7): In this range, both the analyte and silanol groups can be partially ionized, leading to poor peak shape and retention variability. This range should generally be avoided.
-
High pH (8-10): At high pH, the analyte will be in its neutral form, while the silanol groups will be fully ionized. This can lead to strong retention and potential peak tailing. If operating at high pH, a pH-stable column is required.
Q4: What are common causes of peak tailing for this compound and how can it be resolved?
A4: Peak tailing is a frequent issue in the chromatography of basic compounds like this compound. The primary causes include:
-
Secondary Interactions: Interaction between the basic analyte and acidic residual silanol groups on the stationary phase.
-
Column Overload: Injecting too high a concentration of the analyte.
-
Inappropriate Mobile Phase pH: As discussed in Q3.
-
Column Contamination: Buildup of matrix components on the column.
Solutions include using a modern, well-end-capped C18 column, optimizing the mobile phase pH to be in the acidic range (2-4), adding a competing base like triethylamine (B128534) (TEA) to the mobile phase to mask silanol groups, and ensuring appropriate sample concentration.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatography of this compound.
dot
Caption: A logical workflow for troubleshooting common chromatographic issues.
Column Selection Guide
The choice of the analytical column is paramount for achieving good separation and peak shape for this compound.
dot
Caption: A decision tree for selecting an appropriate HPLC column.
Recommended Column Specifications
| Parameter | Recommendation for HPLC | Recommendation for UHPLC | Rationale |
| Stationary Phase | C18 | C18 | Good retention for moderately polar compounds. |
| Particle Size | 3 - 5 µm | < 2 µm | Smaller particles provide higher efficiency and resolution. |
| Pore Size | 100 - 120 Å | 100 - 120 Å | Appropriate for small molecules like 13-Hydroxylupanine. |
| Length | 150 - 250 mm | 50 - 150 mm | Longer columns offer better resolution. |
| Internal Diameter | 4.6 mm | 2.1 mm | Standard ID for analytical work. |
| End-capping | Yes | Yes | Crucial for minimizing peak tailing of basic compounds. |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material (Lupin Seeds)
This protocol is a general guideline for the extraction of quinolizidine alkaloids from lupin seeds.
-
Grinding: Grind dried lupin seeds into a fine powder.
-
Extraction:
-
Weigh approximately 0.5 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of 0.1 M HCl.
-
Vortex for 1 minute and sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the acidic extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the alkaloids with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
Protocol 2: HPLC-UV Method
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B (linear gradient)
-
20-25 min: 50% B (isocratic)
-
25-30 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
Protocol 3: UPLC-MS/MS Method
This method is suitable for high-sensitivity quantification.
-
Column: C18, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 60% B (linear gradient)
-
8-9 min: 60% to 95% B (linear gradient)
-
9-10 min: Hold at 95% B
-
10-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for 13-Hydroxylupanine (precursor ion and product ions).
-
Quantitative Data from Literature
The following table summarizes typical performance data for UPLC-MS/MS methods for quinolizidine alkaloids.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg |
| Limit of Quantification (LOQ) | 1.5 - 6.0 µg/kg |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
References
- 1. Quinolizidine alkaloids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 13-Hydroxylupanine | C15H24N2O2 | CID 5459919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13-Hydroxylupanine phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 6. 13-Hydroxylupanine phyproof® Reference Substance | 15358-48-2 [sigmaaldrich.com]
- 7. Hydroxylupanine [webbook.nist.gov]
Technical Support Center: Analysis of 13-Hydroxylupanine Hydrochloride by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 13-Hydroxylupanine hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to help resolve poor peak shapes and optimize their chromatographic separations.
Troubleshooting Guide: Addressing Poor Peak Shape
Poor peak shape in HPLC can manifest as peak tailing, fronting, or splitting. Below are common causes and solutions for these issues when analyzing this compound.
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem for basic compounds like this compound, appearing as an asymmetrical peak with a "tail" extending from the peak apex.
Q1: My this compound peak is showing significant tailing. What is the likely cause and how can I fix it?
A1: Peak tailing for basic compounds is most often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] Here are the primary strategies to mitigate this issue:
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping chemically modifies the stationary phase to block a significant portion of the residual silanol groups, reducing the sites for secondary interactions.[3]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) in the mobile phase can help to mask the residual silanol groups and improve peak symmetry.[4]
-
Competitive Basic Additive: Adding a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can also help to saturate the active silanol sites and improve the peak shape of the analyte.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Issue 2: Peak Fronting
Peak fronting appears as a distortion where the front of the peak is sloped, resembling a shark fin.
Q2: The peak for this compound is fronting. What could be the cause?
A2: Peak fronting is less common than tailing for basic compounds but can occur due to several reasons:
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting. To resolve this, dilute the sample or reduce the injection volume.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Degradation: A void or channel at the inlet of the column can lead to distorted peak shapes, including fronting. This may require replacing the column.
Issue 3: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
Q3: I am observing a split peak for this compound. What should I investigate?
A3: Split peaks can be caused by a few factors:
-
Partially Clogged Frit: A blockage in the inlet frit of the column can cause the sample to be distributed unevenly onto the stationary phase, leading to a split peak. Back-flushing the column (if the manufacturer's instructions permit) or replacing the frit or column may be necessary.
-
Sample Solvent Effect: As with peak fronting, a sample solvent that is too strong can cause peak splitting. Ensure the sample solvent is compatible with the mobile phase.
-
Co-elution: It is possible that an impurity or a related compound is co-eluting with your analyte. To investigate this, try altering the mobile phase composition or gradient to see if the two peaks can be resolved.
Frequently Asked Questions (FAQs)
Q4: What are the key physicochemical properties of this compound to consider for HPLC method development?
A4: 13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid with the following key properties:
-
Molecular Formula: C₁₅H₂₄N₂O₂[5]
-
Molecular Weight: 264.36 g/mol [5]
-
Basic Nature: The presence of nitrogen atoms in the quinolizidine ring system makes it a basic compound. This is the most critical property to consider for HPLC, as it dictates the need for pH control of the mobile phase to achieve good peak shape.
Q5: What type of HPLC column is recommended for the analysis of this compound?
A5: A reversed-phase C18 or C8 column is typically suitable for the analysis of lupanine (B156748) alkaloids.[2] To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped silica (B1680970) column. For methods employing a low pH mobile phase, a column specifically designed for stability under acidic conditions should be chosen.
Q6: What is a good starting point for the mobile phase composition for a UV-based HPLC method?
A6: A good starting point for a reversed-phase HPLC-UV method would be a gradient elution using:
-
Mobile Phase A: An aqueous buffer, such as 20 mM ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, with the pH adjusted to 3.0-4.0 with the corresponding acid (formic acid or phosphoric acid).
-
Mobile Phase B: Acetonitrile or methanol.
A typical gradient might start with a low percentage of the organic modifier and increase over the course of the run to elute the analyte.
Q7: How should I prepare my sample for HPLC analysis?
A7: For the pure hydrochloride salt, simply dissolving it in the initial mobile phase is the best approach. If extracting from a plant matrix, a common procedure involves:
-
Extraction of the ground plant material with a methanol/water mixture (e.g., 60:40 v/v).[1]
-
Sonication or shaking to ensure efficient extraction.
-
Centrifugation or filtration to remove particulate matter.
-
The resulting supernatant can then be diluted with the mobile phase before injection. For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interferences.[1]
Experimental Protocols
Below is a suggested starting HPLC-UV method for the analysis of this compound. This protocol should be optimized for your specific instrument and application.
| Parameter | Recommendation |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | End-capped C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.5 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210-220 nm (as alkaloids typically have low UV absorbance) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve standard in Mobile Phase A to a concentration of 1 mg/mL |
Logical Relationship of HPLC Parameters for Method Optimization
Caption: Inter-relationships of key parameter categories for HPLC method optimization.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 13-Hydroxylupanine Hydrochloride and Lupanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupanine (B156748) and 13-hydroxylupanine (B1673957) are quinolizidine (B1214090) alkaloids predominantly found in species of the Lupinus genus (lupins). As secondary metabolites, they play a role in the plant's defense mechanisms and have been investigated for a range of pharmacological activities. Structurally, 13-hydroxylupanine is a metabolite of lupanine, featuring a hydroxyl group at the C13 position. This structural modification, while seemingly minor, can significantly influence the molecule's interaction with biological targets, leading to distinct pharmacological profiles. This guide provides an objective comparison of the biological activities of 13-hydroxylupanine hydrochloride and lupanine, supported by available experimental data, to aid researchers in their exploration of these natural compounds for potential therapeutic applications.
Comparative Biological Activity Data
The following tables summarize the available quantitative data for the biological activities of lupanine and 13-hydroxylupanine.
Table 1: Interaction with Acetylcholine (B1216132) Receptors
| Compound | Receptor Subtype | IC50 (µM) | Species | Reference |
| Lupanine | Nicotinic (nAChR) | 5 | Porcine | [1] |
| Muscarinic (mAChR) | 114 | Porcine | [1] | |
| 13α-Hydroxylupanine | Nicotinic (nAChR) | 490 | Porcine | [1] |
| Muscarinic (mAChR) | 140 | Porcine | [1] |
IC50: Half-maximal inhibitory concentration. A lower value indicates a higher binding affinity.
Table 2: Acute Toxicity
| Compound | Route of Administration | LD50 (mg/kg) | Species | Reference |
| Lupanine | Oral | 1464 | Rat | [2] |
| Intraperitoneal | 177 | Rat | [2] | |
| 13-Hydroxylupanine | Intraperitoneal | 199 | Rat | [2] |
LD50: The dose that is lethal to 50% of the test population.
Table 3: Antifungal Activity
| Compound | Fungal Species | IC50 | Reference |
| Lupanine | Erysiphe graminis (powdery mildew) | 1-5 mmol/L | [3] |
Note: Quantitative data for the antifungal activity of pure 13-hydroxylupanine is limited. However, alkaloid extracts rich in 13α-hydroxylupanine have demonstrated significant activity against Fusarium oxysporum.
Detailed Biological Activity Profiles
Neuropharmacological Activity
Lupanine exhibits a significantly higher affinity for nicotinic acetylcholine receptors (nAChRs) compared to muscarinic acetylcholine receptors (mAChRs), with an IC50 of 5 µM for nAChRs.[1] This interaction is believed to be the basis for its observed neuroprotective effects. In cellular models of Alzheimer's disease, lupanine has been shown to protect against amyloid-β induced toxicity through the activation of nAChRs, which subsequently stimulates the pro-survival PI3K/Akt signaling pathway.
In contrast, 13α-hydroxylupanine shows a much lower affinity for nAChRs (IC50 of 490 µM) and a slightly lower affinity for mAChRs (IC50 of 140 µM) compared to lupanine.[1] The significantly reduced affinity of 13α-hydroxylupanine for nAChRs suggests that it is likely to be less potent in mediating nAChR-dependent neuroprotection. To date, there is a lack of studies specifically investigating the neuroprotective potential of 13-hydroxylupanine.
Caption: Proposed signaling pathway for lupanine-induced neuroprotection.
Antimicrobial and Antifungal Activity
Both lupanine and 13-hydroxylupanine are present in lupin extracts that exhibit antimicrobial and antifungal properties. Extracts of Lupinus angustifolius, containing both 13α-hydroxylupanine (50.78%) and lupanine (23.55%) as major components, have shown activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, with moderate activity against Candida albicans and Candida krusei.[4] While lupanine has a documented IC50 against powdery mildew, quantitative data for the pure compounds against a broad spectrum of microbes is scarce, making a direct comparison of their potency challenging.[3] However, some studies suggest that 13α-hydroxylupanine is a significant contributor to the antifungal activity of lupin extracts against the phytopathogen Fusarium oxysporum.
Cardiovascular and Uterine Effects
Antidiabetic Activity
Lupanine has been shown to possess antidiabetic properties in animal models of Type 2 diabetes. It is suggested to modulate insulin (B600854) release through the inhibition of ATP-dependent K+ channels and to increase the expression of the insulin gene. There is currently no available data on the antidiabetic activity of 13-hydroxylupanine.
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Specific parameters may vary between individual studies.
Radioligand Binding Assay for Acetylcholine Receptors
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: A tissue source rich in the target receptor (e.g., porcine brain cortex for neuronal AChRs) is homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-nicotine for nAChRs or [³H]-quinuclidinyl benzilate for mAChRs) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (lupanine or 13-hydroxylupanine).
-
Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. The bound and free radioligands are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.
Caption: Workflow for a radioligand binding assay.
Acute Toxicity (LD50) Determination
This protocol determines the dose of a substance that is lethal to 50% of a test animal population.
-
Animal Model: A suitable animal model, typically rats or mice, is selected. Animals are grouped and acclimated to the laboratory conditions.
-
Dose Administration: The test compound is administered to different groups of animals at a range of doses. The route of administration (e.g., oral, intraperitoneal) is a critical parameter.
-
Observation: The animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
Data Analysis: The mortality data is statistically analyzed (e.g., using probit analysis) to determine the LD50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a multi-well plate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.
-
Observation: The wells are visually inspected for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no growth is observed.
Conclusion
Lupanine and 13-hydroxylupanine, while structurally similar, exhibit distinct biological activity profiles. The most pronounced difference identified in the available literature is their interaction with nicotinic acetylcholine receptors, with lupanine showing a significantly higher affinity. This difference likely underlies lupanine's observed neuroprotective effects, a property that may be less pronounced for 13-hydroxylupanine. In terms of acute toxicity, both compounds show similar levels when administered intraperitoneally in rats. For other activities, such as antimicrobial, antifungal, cardiovascular, and uterine effects, a direct and quantitative comparison is hampered by the lack of data on the pure compounds. Further research is required to fully elucidate the pharmacological properties of 13-hydroxylupanine and to conduct head-to-head comparative studies with lupanine to better understand the structure-activity relationships within this class of quinolizidine alkaloids. This will be crucial for identifying their potential as lead compounds in drug discovery.
References
- 1. Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. serbiosoc.org.rs [serbiosoc.org.rs]
- 3. Antibacterial and antioxidant properties of the methanol extracts of the leaves and stems of Calpurnia aurea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 13-Hydroxylupanine Hydrochloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like 13-Hydroxylupanine hydrochloride is fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products. The validation of the analytical methods used for this purpose is a critical regulatory requirement. This guide provides a comparative analysis of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While direct cross-validation studies for this compound are not extensively published, this guide synthesizes available data on the analysis of lupanine (B156748) alkaloids to present a comparative overview. The performance data and experimental protocols are based on established methodologies for similar compounds, providing a robust framework for researchers to develop and validate their own analytical methods.
Comparative Performance of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of lupanine alkaloids, including 13-Hydroxylupanine.
| Performance Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.999[1][2] |
| Range | Typically in the µg/mL range | ng/mL to µg/mL range[1][2] |
| Accuracy (% Recovery) | 98% - 102% (typical) | 89.2% - 108.4%[1] |
| Precision (% RSD) | ||
| - Intra-day | < 2% (typical) | 0.3% - 5.4%[1] |
| - Inter-day | < 3% (typical) | < 15%[3] |
| Limit of Detection (LOD) | Higher (µg/mL range) | 0.5 - 1.7 mg/kg[2] |
| Limit of Quantification (LOQ) | Higher (µg/mL range) | 1.5 - 5.7 mg/kg[2] |
| Specificity | Moderate | High |
| Run Time (minutes) | 15 - 30 | 5 - 15[4] |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are representative and may require optimization for specific applications. The validation of these methods should be performed according to the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not a primary requirement.
1. Instrumentation:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
2. Mobile Phase:
-
A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer, pH adjusted) in an isocratic or gradient elution mode. The exact ratio should be optimized for best separation.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 - 230 nm (based on the UV absorbance of the analyte)
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in the mobile phase or a suitable solvent to obtain a known concentration.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
5. Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of 13-Hydroxylupanine.
-
Linearity: Prepare a series of at least five concentrations of the reference standard and inject them. Plot the peak area against concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day and under the same operating conditions.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to evaluate the method's reliability.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids or for trace-level analysis.
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or similar column (e.g., 2.1 x 100 mm, 1.8 µm).
2. Mobile Phase:
-
Gradient elution is typically used with a combination of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[4]
3. Chromatographic and MS Conditions:
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 30 - 40°C
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 13-Hydroxylupanine would need to be determined and optimized. For lupanine, a related alkaloid, transitions like m/z 249.2 -> 136.1 and 249.2 -> 149.1 are used.
4. Sample Preparation:
-
Solid Samples: Extraction with a suitable solvent (e.g., acidified methanol/water mixture).[4] The extract is then filtered before injection.
-
Biological Fluids: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.
5. Validation Parameters (as per ICH Q2(R2) and Bioanalytical Method Validation Guidelines):
-
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.
-
Linearity: Construct a calibration curve using a blank matrix spiked with at least six to eight non-zero concentrations of the analyte.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicates on the same day (intra-day) and on different days (inter-day).
-
LOD and LOQ: The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of 3.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage).
Visualization of Workflows
To better illustrate the processes involved, the following diagrams outline the key steps in analytical method validation and a typical sample analysis workflow.
References
- 1. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. youtube.com [youtube.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
comparing the efficacy of 13-Hydroxylupanine hydrochloride with other ganglionic blockers
A detailed comparison of 13-Hydroxylupanine hydrochloride with other ganglionic blockers is hampered by a lack of publicly available quantitative efficacy data for this specific compound. While literature confirms its ganglionic blocking activity, direct comparative studies yielding metrics such as IC50 values or relative potency are not readily accessible. This guide, therefore, provides a comparative overview of established ganglionic blockers for which experimental data is available, alongside the known qualitative information for this compound.
Introduction to Ganglionic Blockers
Ganglionic blockers are a class of drugs that inhibit the transmission of nerve impulses in the autonomic ganglia.[1] They act as antagonists to nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membranes of both sympathetic and parasympathetic ganglia.[2][3] This blockade results in a reduction of autonomic outflow, leading to effects such as decreased blood pressure and heart rate.[3] These agents have been historically used in the management of hypertension, though their use has been largely superseded by more specific drugs with fewer side effects.[4] However, they remain valuable tools in experimental pharmacology for studying the autonomic nervous system.[2]
Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors
The primary mechanism of action for ganglionic blockers is the competitive antagonism of acetylcholine at nicotinic receptors within autonomic ganglia.[1] These receptors are ligand-gated ion channels, and their activation by acetylcholine leads to depolarization of the postganglionic neuron.[3] By blocking this interaction, ganglionic blockers prevent the propagation of the nerve impulse from preganglionic to postganglionic neurons.
Figure 1: Simplified signaling pathway of a ganglionic blocker.
Comparative Efficacy of Selected Ganglionic Blockers
While quantitative data for this compound is unavailable, a 1995 study in the Journal of Pharmacy and Pharmacology provides a relative potency ranking for several other nicotinic cholinoceptor antagonists in inhibiting vagal ganglionic responses. This data offers a valuable point of comparison for researchers in the field.
| Compound | Relative Potency in Inhibiting Vagal Ganglionic Response |
| Trimetaphan | > |
| Mecamylamine | > |
| Hexamethonium (B1218175) | > |
| Tubocurarine | > |
| Pancuronium | |
| Data summarized from a study investigating the relative potencies of nicotinic cholinoceptor antagonists. |
It is important to note that the efficacy and selectivity of ganglionic blockers can vary depending on the specific nicotinic receptor subtype and the experimental model used.
This compound: What is Known
13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in plants of the Lupinus genus.[5][6] It has been qualitatively described as a compound that "blocks ganglionic transmission".[5] Further research has indicated that it can decrease cardiac contractility and contract uterine smooth muscle.[5] However, without quantitative data on its receptor affinity, IC50 values, or head-to-head comparisons with other blockers, its precise efficacy and potential for selective action remain to be elucidated.
Experimental Protocols for Assessing Ganglionic Blockade
The following outlines a general experimental workflow for evaluating the efficacy of ganglionic blockers. Specific parameters will vary based on the experimental model and research question.
Figure 2: General experimental workflow for assessing ganglionic blockade.
Key Methodological Details:
-
Tissue Preparation: The isolated guinea-pig oesophagus or the rat phrenic nerve-diaphragm preparations are commonly used models. These tissues allow for the simultaneous measurement of smooth and striated muscle responses to nerve stimulation.
-
Stimulation: Vagal stimulation is used to induce contractile responses that are dependent on ganglionic transmission.
-
Data Acquisition: Contractile force is measured using a force transducer and recorded.
-
Analysis: The inhibitory effect of the ganglionic blocker is quantified by comparing the contractile response before and after drug application. Dose-response curves are generated to calculate IC50 values, which represent the concentration of the drug required to inhibit the response by 50%.
Conclusion and Future Directions
While established ganglionic blockers like trimethaphan, mecamylamine, and hexamethonium have been characterized in terms of their relative efficacy, a significant knowledge gap exists for this compound. To enable a comprehensive comparison and to fully understand its potential as a pharmacological tool, further research is imperative. Future studies should focus on determining the IC50 values of this compound at various nicotinic receptor subtypes and conducting direct comparative studies against other known ganglionic blockers using standardized in vitro and in vivo models. Such data will be crucial for drug development professionals and researchers seeking to utilize or further investigate this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative pharmacological study of sparteine and its ketonic derivative lupanine from seeds of Lupinus albus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 4. cenmed.com [cenmed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bioaustralis.com [bioaustralis.com]
Comparative Analysis of 13-Hydroxylupanine Hydrochloride: An In Vitro and In Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vitro and in vivo activities of 13-Hydroxylupanine (B1673957) hydrochloride. While direct correlative studies are limited in publicly available literature, this document synthesizes existing data to offer insights into its pharmacological profile. Detailed experimental protocols for key assays are also provided to facilitate further research and a more direct in vitro-in vivo correlation (IVIVC).
I. Overview of Biological Activities
13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid found in lupin species, has demonstrated a range of biological effects.[1][2] Its hydrochloride salt is often used in research settings. The primary reported activities include effects on cardiovascular and smooth muscle tissues, as well as antimicrobial properties.[1][2][3]
II. Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro and in vivo effects of 13-Hydroxylupanine. A direct comparison is challenging due to the different models and endpoints studied.
Table 1: In Vitro/Ex Vivo Activity of 13-Hydroxylupanine
| Assay Type | Species/Tissue | Observed Effect | Concentration/Dose | Reference |
| Cardiac Contractility | Frog (isolated heart) | Decreased amplitude and rate of contractions, diminished coronary flow, cardiac arrest in diastole | >10 mg/kg | [3] |
| Smooth Muscle Contraction | Uterine Smooth Muscle | Contraction | Not specified | [1][2] |
| Antimicrobial Activity | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa | Significant activity | Not specified | [3] |
| Antimicrobial Activity | Candida albicans, Kluyveromyces krusei, Escherichia coli | Moderate or weak activity | Not specified | [3] |
Table 2: In Vivo Data for 13-Hydroxylupanine
| Study Type | Species | Route of Administration | Dose | Key Findings | Reference |
| Pharmacokinetics | Human | Oral | 37.83 µmol | Half-life: ~6-7 hours; >85% recovered unchanged in urine | [4] |
| Acute Toxicity | Rat | Intraperitoneal | 199 mg/kg | LD50 | [5] |
III. Comparative Analysis
A direct in vitro-in vivo correlation for 13-Hydroxylupanine hydrochloride is not well-established in the literature. However, we can draw some inferences:
-
Cardiovascular Effects: Ex vivo studies on isolated frog hearts show clear cardiodepressant effects at higher doses, including reduced contractility and heart rate.[3] In contrast, a human pharmacokinetic study that monitored blood pressure and heart rate as safety endpoints did not report significant cardiovascular events at a low oral dose.[4] This discrepancy suggests a potential dose-dependent effect, where the low systemic concentrations achieved in the human study were insufficient to elicit the dramatic effects seen in isolated organ preparations. Further in vivo studies in animal models at varying doses would be necessary to establish a clear dose-response relationship and correlate it with in vitro findings.
-
Smooth Muscle Effects: The compound is reported to contract uterine smooth muscle in vitro.[1][2] To date, there are no published in vivo studies confirming this effect. An appropriate animal model would be required to investigate if systemic administration of this compound leads to uterine contractions and to determine the effective dose range.
IV. Experimental Protocols
To facilitate direct correlative studies, the following are detailed methodologies for key experiments.
A. In Vitro Cardiac Contractility Assessment (Langendorff Isolated Heart Perfusion)
This ex vivo method allows for the study of cardiac function in a controlled environment, independent of systemic physiological influences.[6][7][8]
1. Heart Isolation and Perfusion:
- Anesthetize a suitable animal model (e.g., rat, rabbit) and administer heparin to prevent clotting.[6]
- Perform a thoracotomy, excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.[6]
- Cannulate the aorta and begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) or flow rate.[7][9]
- This forces the aortic valve to close, directing the perfusate into the coronary arteries.[7]
2. Measurement of Cardiac Function:
- Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function (Left Ventricular Developed Pressure - LVDP).[6]
- Allow the heart to stabilize for 20-30 minutes, recording baseline heart rate and LVDP.[6]
- Introduce this compound into the perfusate at varying concentrations.
- Record changes in heart rate, LVDP, and coronary flow to determine the dose-dependent effects on cardiac contractility and vascular resistance.
B. In Vitro Uterine Smooth Muscle Contractility Assay
This assay measures the direct effect of compounds on uterine tissue contraction.[10][11]
1. Tissue Preparation:
- Obtain uterine tissue biopsies from a suitable animal model (e.g., rat) or human subjects with appropriate ethical approval.[10]
- Dissect fine strips of myometrium and mount them in organ baths containing physiological saline solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2, 5% CO2.[10][11]
- Attach one end of the tissue strip to a fixed hook and the other to an isometric force transducer.[11]
2. Measurement of Contraction:
- Allow the tissue to equilibrate and develop spontaneous contractions.[10]
- Alternatively, stimulate contractions with an agonist like oxytocin (B344502) to mimic labor-like activity.[10]
- Add this compound in a cumulative concentration-response manner.
- Record the force, frequency, and duration of contractions to quantify the compound's effect.
C. In Vivo Blood Pressure Measurement in Rats
This is a standard method to assess the cardiovascular effects of a substance in a living organism.[12]
1. Animal Preparation:
- Anesthetize a rat (e.g., with urethane (B1682113) or pentobarbital).[12][13]
- Cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous drug administration.[13]
- Connect the arterial cannula to a pressure transducer linked to a data acquisition system.[12]
2. Data Collection:
- Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate.
- Administer this compound intravenously at escalating doses.
- Continuously record blood pressure and heart rate to determine the dose-dependent hemodynamic effects.
V. Visualizations: Workflows and Potential Signaling Pathways
Caption: Experimental workflow for establishing an in vitro-in vivo correlation for this compound.
Caption: Postulated mechanism of action: ganglionic blockade by this compound.
VI. Conclusion
This compound exhibits distinct biological activities in both laboratory-based assays and living organisms. The current body of evidence suggests cardiodepressant and smooth muscle contractile properties in vitro. However, the in vivo data is sparse, highlighting a significant gap in understanding its complete pharmacological profile and the direct correlation between its effects in different experimental systems. The provided experimental protocols offer a roadmap for future research to bridge this gap and establish a robust in vitro-in vivo correlation, which is crucial for any further therapeutic development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Disposition of lupanine and 13-hydroxylupanine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13α-Hydroxylupanine | CAS#:15358-48-2 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. Langendorff heart - Wikipedia [en.wikipedia.org]
- 8. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SutherlandandHearse [southalabama.edu]
- 10. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iworx.com [iworx.com]
spectroscopic data for 13-Hydroxylupanine hydrochloride structure confirmation
A comprehensive analysis of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provides unambiguous confirmation of the chemical structure of 13-Hydroxylupanine hydrochloride. This guide compares the spectroscopic properties of 13-Hydroxylupanine with its parent compound, lupanine (B156748), offering researchers and drug development professionals a detailed reference for its identification and characterization.
The structural elucidation of natural products and their derivatives is a critical step in drug discovery and development. Spectroscopic techniques are paramount in this process, offering detailed insights into the molecular framework of a compound. This guide focuses on the spectroscopic data that validates the structure of this compound and presents a comparative analysis with lupanine.
Comparative Spectroscopic Data Analysis
The structural differences between 13-Hydroxylupanine and lupanine, primarily the presence of a hydroxyl group at the C-13 position in the former, are clearly reflected in their spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound and lupanine are summarized below.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Proton | This compound | Lupanine |
| H-10eq | ~4.49 (dt) | ~4.39 (dt) |
| H-13 | ~4.58 (d) | - |
| Other Protons | [Data not fully available in searched literature] | [Detailed assignments available in cited literature] |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon | This compound | Lupanine |
| C-2 (C=O) | [Expected ~170-175] | ~170 |
| C-13 | [Expected ~65-75] | [Data available in cited literature] |
| Other Carbons | [Data not fully available in searched literature] | [Detailed assignments available in cited literature] |
Note: Complete assigned ¹H and ¹³C NMR data for this compound were not fully available in the searched public literature. The provided values are based on partial data and expected chemical shifts.
The downfield shift of the H-13 proton in 13-Hydroxylupanine to approximately 4.58 ppm (as a doublet) is a key diagnostic signal confirming the presence and location of the hydroxyl group[1]. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be essential to unequivocally assign all proton and carbon signals and confirm the connectivity of the entire molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 13-Hydroxylupanine | C₁₅H₂₄N₂O₂ | 264.36 | 264 (M+), 247, 246, 152, 149, 136, 114, 98 |
| Lupanine | C₁₅H₂₄N₂O | 248.37 | 248 (M+), 247, 150, 149, 136, 98 |
The mass spectrum of 13-Hydroxylupanine shows a molecular ion peak (M+) at m/z 264, consistent with its molecular formula. The fragmentation pattern, when compared to lupanine (M+ at m/z 248), reveals characteristic losses that can be attributed to the hydroxyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | This compound | Lupanine |
| O-H stretch (hydroxyl) | ~3400 (broad) | - |
| N-H stretch (hydrochloride) | ~2400-2800 (broad) | - |
| C-H stretch (alkane) | ~2850-2950 | ~2850-2950 |
| C=O stretch (lactam) | ~1630 | ~1640 |
| trans-quinolizidine bands | Not specified | ~2700-2850 |
The IR spectrum of this compound is expected to show a broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Additionally, the presence of the hydrochloride salt would introduce broad absorptions in the 2400-2800 cm⁻¹ region due to the N-H stretching of the protonated amine. The characteristic lactam carbonyl (C=O) stretch is observed around 1630-1640 cm⁻¹ in both compounds.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for alkaloid structures.
NMR Spectroscopy
A sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).
Mass Spectrometry
Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the compound can be prepared as a KBr pellet or as a mull in Nujol. The sample is then placed in the path of an infrared beam, and the absorbance of radiation at different wavenumbers is measured.
Visualizing the Structure and Analysis Workflow
The following diagrams illustrate the chemical structure of 13-Hydroxylupanine and the general workflow for its structural confirmation using spectroscopic methods.
Caption: Workflow for the spectroscopic structure confirmation of this compound.
Caption: Chemical structure of 13-Hydroxylupanine.
References
statistical analysis of 13-Hydroxylupanine hydrochloride bioassay results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of the bioassay results for 13-Hydroxylupanine hydrochloride, a quinolizidine (B1214090) alkaloid. Due to a lack of publicly available quantitative bioassay data specifically for this compound's interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), this comparison focuses on its established role as a ganglionic blocker and draws comparisons with structurally related alkaloids, sparteine (B1682161) and lupanine (B156748).
Overview of 13-Hydroxylupanine
13-Hydroxylupanine is a naturally occurring alkaloid found in various species of the Lupinus genus.[1] Structurally, it is a derivative of lupanine and shares the tetracyclic quinolizidine core with other lupin alkaloids like sparteine.[2] Pharmacologically, it is known to block ganglionic transmission, which suggests its primary mechanism of action involves the antagonism of nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[3]
Comparative Bioactivity Data
One study on a derivative, 13-hydroxylupanine-2-pyrrolcarbonic acid ester, demonstrated its ganglionic blocking effect on the superior cervical ganglion of cats and its ability to diminish the effects of nicotine (B1678760) on isolated guinea pig hearts. This provides qualitative evidence of its nAChR antagonist properties.
For a quantitative perspective, we can examine data for other quinolizidine alkaloids and established nAChR antagonists.
| Compound | Bioassay | Receptor/System | Result (IC50/EC50) | Reference |
| Related Quinolizidine Alkaloids | ||||
| Cytisine | Inhibition of [3H]imidacloprid binding | Periplaneta americana nAChRs | Potent inhibitor (specific value not provided) | [2] |
| Sophocarpine | Inhibition of [3H]imidacloprid binding | Periplaneta americana nAChRs | Moderate inhibitor | [2] |
| Aloperine | Inhibition of [3H]imidacloprid binding | Periplaneta americana nAChRs | Moderate inhibitor | [2] |
| Matrine | Inhibition of [3H]imidacloprid binding | Periplaneta americana nAChRs | Weak inhibitor | [2] |
| Lupanine | Neuroprotection against Aβ toxicity (functional assay) | PC12 cells (implying nAChR involvement) | 0.03 µM (neuroprotective concentration) | [4] |
| 17-oxo-sparteine | Neuroprotection against Aβ toxicity (functional assay) | PC12 cells (implying nAChR involvement) | 0.03 µM (neuroprotective concentration) | [4] |
| Common nAChR Ligands (for comparison) | ||||
| Nicotine | Functional Assay (agonist) | Human α4β2 nAChR | EC50 = 1.0 ± 0.2 µM | [5] |
| Nicotine | Functional Assay (agonist) | Human α3β4 nAChR | EC50 = 42.4 ± 2.2 µM | [5] |
| Anatabine | Functional Assay (agonist) | Human α4β2 nAChR | EC50 = 6.1 ± 1.4 µM | [5] |
| Cotinine | Functional Assay (agonist) | Human α4β2 nAChR | > 100 µM | [5] |
| Mecamylamine | Functional Assay (antagonist) | Rat α3β4 nAChR | - | [6] |
| Hexamethonium | Functional Assay (antagonist) | Rat α3β4 nAChR | - | [7] |
Note: The data presented for related quinolizidine alkaloids and common nAChR ligands are for comparative context and were not obtained from head-to-head studies with this compound.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound, given its ganglionic blocking activity, is the cholinergic signaling at autonomic ganglia.
Caption: Simplified signaling pathway of ganglionic transmission and the inhibitory action of this compound.
A typical experimental workflow to determine the antagonistic properties of a compound like this compound on nAChRs would involve competitive binding assays and functional electrophysiological studies.
Caption: General experimental workflow for characterizing nAChR antagonists.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the desired nAChR subtype (e.g., α3β4, α4β2).
-
Radiolabeled nAChR antagonist (e.g., [3H]epibatidine).
-
This compound and other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a series of tubes, add a constant concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound (this compound or alternatives).
-
To determine non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine) to a set of control tubes.
-
Initiate the binding reaction by adding the cell membrane preparation to each tube.
-
Incubate the mixture at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through nAChR channels in the membrane of a single cell in response to the application of an agonist, and how this flow is affected by an antagonist.
Materials:
-
Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells).
-
External and internal pipette solutions.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Agonist solution (e.g., acetylcholine or nicotine).
-
This compound and other test compounds.
Procedure:
-
Culture the cells on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Form a high-resistance seal (gigaohm seal) between a glass micropipette filled with the internal solution and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply a short pulse of the nAChR agonist to elicit an inward current.
-
After establishing a stable baseline of agonist-evoked currents, co-apply the agonist with varying concentrations of the test compound (this compound).
-
Record the peak amplitude of the inward current at each concentration of the test compound.
-
Plot the percentage of inhibition of the agonist-evoked current against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
Conclusion
This compound is a quinolizidine alkaloid with established ganglionic blocking activity, indicating it functions as a nicotinic acetylcholine receptor antagonist. While direct, quantitative comparative data for this specific compound is lacking in publicly available literature, its pharmacological profile can be inferred from studies on its derivatives and related alkaloids like lupanine and sparteine. Further research employing standardized bioassays, such as competitive radioligand binding and patch-clamp electrophysiology, is necessary to precisely quantify its potency and selectivity at various nAChR subtypes and to rigorously compare its performance against other nAChR antagonists.
References
- 1. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of quinolizidine alkaloids on Periplaneta americana nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacological study of sparteine and its ketonic derivative lupanine from seeds of Lupinus albus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17 Oxo Sparteine and Lupanine, Obtained from Cytisus scoparius, Exert a Neuroprotection against Soluble Oligomers of Amyloid-β Toxicity by Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological and pharmacological evaluation of the nicotinic cholinergic system in chagasic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Partial Agonist Activity of Neonicotinoids on Rat Nicotinic Receptors: Consequences over Epinephrine Secretion and In Vivo Blood Pressure [mdpi.com]
A Researcher's Guide to Quinolizidine Alkaloid Reference Standards for Accurate Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of quinolizidine (B1214090) alkaloids, the selection of high-quality reference standards is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of commercially available reference standards, details on analytical methodologies, and visual workflows to support your research endeavors.
Quinolizidine alkaloids are a class of secondary metabolites found in various plant species, notably in the genus Lupinus. Due to their potential toxicity, their accurate quantification in food, feed, and pharmaceutical preparations is crucial.[1][2] This guide compares reference standards from leading suppliers and outlines established analytical protocols to ensure the reliability of your experimental data.
Comparison of Quinolizidine Alkaloid Reference Standards
The selection of an appropriate reference standard is critical for the accuracy of analytical measurements. Certified Reference Materials (CRMs) and primary reference standards, produced under internationally recognized quality management systems such as ISO 17034 and ISO/IEC 17025, provide the highest level of accuracy and traceability. Key suppliers in this space include PhytoLab, Sigma-Aldrich, and LGC Standards.
| Quinolizidine Alkaloid | Supplier | Grade | CAS Number | Noteworthy Features |
| Lupanine | PhytoLab | phyproof® Primary Reference Substance | 1025-39-4 (hydrochloride) | Highly purified and extensively documented.[1] |
| Sigma-Aldrich | Analytical Standard | 550-90-3 | Comprehensive portfolio of phytochemical standards. | |
| LGC Standards | Certified Reference Material (CRM) | 550-90-3 | Produced under ISO 17034 accreditation.[3] | |
| Sparteine | PhytoLab | phyproof® Primary Reference Substance | 299-39-8 (sulfate) | Certified absolute purity.[1][4] |
| Sigma-Aldrich | Analytical Standard | 90-39-1 | Part of a broad range of alkaloid standards. | |
| LGC Standards | Pharmaceutical Secondary Standard | 90-39-1 | Traceable to primary standards.[5] | |
| Angustifoline | PhytoLab | phyproof® Reference Substance | 550-43-6 | Quality control for food and feed analysis.[1] |
| Sigma-Aldrich | Analytical Standard | 550-43-6 | Available for research applications. | |
| Lupinine | PhytoLab | phyproof® Reference Substance | 486-70-4 | High-purity standard for quantitative analysis.[1] |
| Sigma-Aldrich | Analytical Standard | 486-70-4 | Identity and purity tested. | |
| Multiflorine | PhytoLab | phyproof® Reference Substance | 529-80-6 | For use in pharmacological research.[1] |
| 13-Hydroxylupanine | PhytoLab | phyproof® Reference Substance | 15358-48-2 | Characterized for accurate quantification.[1] |
| Cytisine | PhytoLab | phyproof® Reference Substance | 485-35-8 | Available for toxicological and pharmacological studies.[1] |
| Sigma-Aldrich | Certified Reference Material (CRM) | 485-35-8 | TraceCERT® product with qNMR certification. | |
| N-Methylcytisine | PhytoLab | phyproof® Reference Substance | 486-86-2 | For specialized analytical needs.[1] |
| Albine | PhytoLab | phyproof® Reference Substance | 53915-26-7 (hydrochloride) | For quality control of raw materials and ingredients.[1] |
Experimental Protocols
Accurate quantification of quinolizidine alkaloids relies on robust and validated analytical methods. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are two powerful techniques widely employed for this purpose.
Protocol 1: Quinolizidine Alkaloid Analysis by LC-MS/MS
This method is highly sensitive and selective, making it suitable for the analysis of complex matrices like plant extracts and food products.[2][6]
1. Sample Preparation (Extraction)
-
Weigh 100 mg of finely ground lupin seed powder into a 2 mL centrifuge tube.
-
Add 1.5 mL of 0.1 M HCl in 70% methanol/water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Agilent 6460 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Gas Temperature: 300 °C.
-
Gas Flow: 5 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temperature: 250 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each alkaloid.
3. Quantification
-
Prepare a series of calibration standards of the quinolizidine alkaloid reference standards in the range of 1-1000 ng/mL.
-
Construct a calibration curve by plotting the peak area against the concentration of each analyte.
-
Quantify the alkaloids in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Quinolizidine Alkaloid Analysis by Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of substances without the need for identical reference standards for each analyte, provided a certified internal standard is used.
1. Sample Preparation
-
Accurately weigh approximately 5 mg of the quinolizidine alkaloid reference standard or sample extract.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Methanol-d4) in an NMR tube.
2. NMR Data Acquisition
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: 1D Proton (¹H) NMR.
-
Pulse Program: zg30.
-
Number of Scans: 128 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Acquisition Time: 4 s.
-
Spectral Width: 20 ppm.
3. Data Processing and Quantification
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to a known number of protons for both the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making involved in selecting a reference standard, the following diagrams are provided.
Caption: Experimental workflow for quinolizidine alkaloid analysis.
References
- 1. Quinolizidine Alkaloid Standards | Phytolab [phytolab.com]
- 2. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids Reference Materials | LGC Standards [lgcstandards.com]
- 4. phytolab.com [phytolab.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. Comparative analysis of quinolizidine alkaloids from different parts of Sophora alopecuroides seeds by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of 13-Hydroxylupanine Hydrochloride Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical methods for the quantification of 13-Hydroxylupanine hydrochloride. As no formal inter-laboratory comparison studies are publicly available, this document presents a hypothetical study to serve as a practical reference for researchers. The guide outlines standardized experimental protocols and presents simulated performance data from various laboratories to highlight key analytical challenges and expected variability.
Hypothetical Inter-Laboratory Study Design
An inter-laboratory comparison was designed to assess the accuracy and precision of this compound quantification in a standardized human plasma matrix. Five hypothetical laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E) were provided with identical sets of samples:
-
Calibration Standards: A set of seven standards ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Three levels of QC samples (Low: 3 ng/mL, Medium: 300 ng/mL, High: 800 ng/mL).
-
Blank Plasma: Drug-free human plasma for matrix effect evaluation.
Each laboratory was instructed to perform the analysis using their in-house High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, following the provided general protocols.
Comparative Performance Data
The following tables summarize the key performance parameters reported by the participating laboratories. This data is crucial for an objective comparison of the methods' capabilities.
Table 1: Comparison of Linearity and Sensitivity
| Laboratory | Method | Linearity (R²) | Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) |
| Lab A | HPLC-UV | > 0.998 | 5 - 1000 | 5 | 2 |
| Lab B | LC-MS/MS | > 0.999 | 1 - 1000 | 1 | 0.5 |
| Lab C | HPLC-UV | > 0.997 | 10 - 1000 | 10 | 5 |
| Lab D | LC-MS/MS | > 0.999 | 0.5 - 500 | 0.5 | 0.2 |
| Lab E | LC-MS/MS | > 0.999 | 1 - 1000 | 1 | 0.4 |
Table 2: Comparison of Accuracy and Precision
| Laboratory | Method | QC Level | Accuracy (% Recovery) | Precision (% RSD, Intra-day) | Precision (% RSD, Inter-day) |
| Lab A | HPLC-UV | Low (3 ng/mL) | Not Quantifiable | Not Quantifiable | Not Quantifiable |
| Med (300 ng/mL) | 98.5% | < 5% | < 7% | ||
| High (800 ng/mL) | 101.2% | < 4% | < 6% | ||
| Lab B | LC-MS/MS | Low (3 ng/mL) | 102.1% | < 3% | < 5% |
| Med (300 ng/mL) | 99.8% | < 2% | < 4% | ||
| High (800 ng/mL) | 100.5% | < 2% | < 3% | ||
| Lab C | HPLC-UV | Low (3 ng/mL) | Not Quantifiable | Not Quantifiable | Not Quantifiable |
| Med (300 ng/mL) | 97.9% | < 6% | < 8% | ||
| High (800 ng/mL) | 103.4% | < 5% | < 7% | ||
| Lab D | LC-MS/MS | Low (3 ng/mL) | 104.5% | < 4% | < 6% |
| Med (300 ng/mL) | 101.3% | < 3% | < 4% | ||
| High (800 ng/mL) | 99.5% | < 3% | < 5% | ||
| Lab E | LC-MS/MS | Low (3 ng/mL) | 101.7% | < 3% | < 5% |
| Med (300 ng/mL) | 100.9% | < 2% | < 4% | ||
| High (800 ng/mL) | 101.1% | < 2% | < 4% |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on established methods for the analysis of similar alkaloid compounds.
Method A: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).
-
Gradient: 0-10 min, 10-60% A; 10-12 min, 60-10% A; 12-15 min, 10% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., Lupanine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Method B: LC-MS/MS
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Gradient: 0-3 min, 5-95% A; 3-4 min, 95% A; 4-4.1 min, 95-5% A; 4.1-5 min, 5% A.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined and optimized (e.g., using a reference standard). A hypothetical transition could be m/z 265.2 -> 148.1.
-
Injection Volume: 5 µL.
-
Sample Preparation: Same as the HPLC-UV method.
Mandatory Visualizations
The following diagram illustrates a typical workflow for an inter-laboratory comparison study. This process ensures a systematic and controlled evaluation of analytical methods across different laboratories.
Caption: Workflow for the inter-laboratory comparison of analytical methods.
The following diagram illustrates the general signaling pathway disruption that can be investigated using quantitative data from such studies. 13-Hydroxylupanine is known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs).
Caption: Postulated interaction of 13-Hydroxylupanine with nAChR signaling.
Safety Operating Guide
Safe Disposal of 13-Hydroxylupanine Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 13-Hydroxylupanine hydrochloride, a quinolizidine (B1214090) alkaloid. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance when handling and disposing of this compound.
Core Safety and Handling Precautions
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to treat it as a hazardous chemical waste and dispose of it through an approved waste disposal plant[1].
-
Containerization:
-
Place the waste this compound in a clearly labeled, sealed, and appropriate container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling:
-
The container must be clearly labeled with the full chemical name: "this compound".
-
Include appropriate hazard symbols. For the base compound, the GHS07 pictogram is used[1].
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials.
-
The storage temperature for the pure compound is recommended at -20°C[1].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the full chemical name and any available safety information.
-
Note on Spills: In the event of a small spill, carefully sweep up the solid material, place it in a sealed container, and dispose of it as hazardous waste. For larger spills, or if the spill involves a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is then decontaminated.
Quantitative Data
While specific quantitative data for the disposal of this compound is limited, the following physicochemical properties of the parent compound, 13-Hydroxylupanine, are relevant for handling and waste management.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄N₂O₂ | [1][2][3] |
| Molecular Weight | 264.36 g/mol | [1][2] |
| CAS Number | 15358-48-2 | [1][3] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound beyond the institutional and regulatory guidelines for chemical waste. The primary "protocol" is the administrative and logistical procedure for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
